Dodecane-d26
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-DWXHPOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583947 | |
| Record name | (~2~H_26_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-30-1 | |
| Record name | Dodecane-d26 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_26_)Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Dodecane-d26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecane-d26 (Perdeuterododecane) is the fully deuterated isotopologue of n-dodecane. In this heavy version of the C12 alkane, all 26 hydrogen atoms have been substituted with deuterium (B1214612) atoms. This isotopic substitution makes this compound an invaluable tool in various scientific and research applications, particularly in analytical chemistry, where it serves as a highly effective internal standard for mass spectrometry-based quantification. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet its increased mass allows for clear differentiation in mass-sensitive analytical techniques. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for their determination, and highlights its application in quantitative analysis workflows.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are fundamental to its application in research and industry. Below is a summary of its key characteristics.
| Property | Value |
| Chemical Formula | C₁₂D₂₆ |
| Molecular Weight | 196.50 g/mol |
| CAS Number | 16416-30-1 |
| Appearance | Colorless liquid |
| Boiling Point | 215-217 °C |
| Melting Point | -9.6 °C |
| Density | 0.864 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.422 |
| Flash Point | 160 °F |
| Vapor Pressure | 0.209 mmHg at 25 °C |
| Solubility | Slightly soluble in chloroform (B151607) and hexanes |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Protocols for Property Determination
The accurate determination of the physicochemical properties of this compound is crucial for its effective use. Standardized methods, such as those developed by ASTM International, are often employed.
Boiling Point Determination (ASTM D2887)
The boiling range distribution of hydrocarbon products like this compound can be determined by gas chromatography, as an alternative to traditional distillation methods.[1]
-
Principle: This method simulates distillation by separating the components of a sample in a gas chromatograph based on their boiling points.[2]
-
Apparatus: A gas chromatograph equipped with a nonpolar open tubular or packed column and a flame ionization detector (FID).
-
Procedure:
-
A small amount of the this compound sample is injected into the gas chromatograph.
-
The components are separated as they pass through the column, with lower boiling point components eluting first.
-
The column temperature is increased at a reproducible linear rate.[2]
-
A chromatogram is generated, showing the distribution of components over time.
-
The boiling points are assigned to the time axis based on a calibration curve generated by running a known mixture of hydrocarbons with a known boiling range under the same conditions.[2]
-
Melting Point Determination (ASTM D87)
This method covers the determination of the melting point of petroleum waxes, which can be adapted for alkanes like this compound, by analyzing the cooling curve.[3]
-
Principle: A sample is melted and then allowed to cool at a specified rate. The temperature is recorded at regular intervals. The melting point is determined from the plateau in the cooling curve, which occurs as the substance solidifies and releases its heat of fusion.
-
Apparatus: A test tube for the sample, a thermometer, a cooling bath, and a stirring device.
-
Procedure:
-
A sample of this compound is melted and placed in the test tube.
-
The test tube is placed in a cooling bath, and the sample is stirred continuously.
-
The temperature is recorded at regular intervals as the sample cools.
-
A cooling curve is plotted (temperature vs. time), and the melting point is identified as the temperature at which the curve plateaus.
-
Density Determination (ASTM D4052)
This test method covers the determination of the density and relative density of liquids like this compound using a digital density meter.
-
Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillating frequency of the tube caused by the mass of the sample is used to determine its density.
-
Apparatus: A digital density meter with an oscillating U-tube, a temperature-controlled housing, and a means of introducing the sample.
-
Procedure:
-
The digital density meter is calibrated using two reference liquids of known density, typically dry air and freshly distilled water.
-
The this compound sample is introduced into the U-tube.
-
The instrument measures the oscillation period and calculates the density of the sample based on the calibration.
-
The measurement is typically performed at a controlled temperature, such as 25 °C.
-
Applications in Research and Drug Development
This compound is primarily used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS). Its application is particularly prevalent in environmental analysis, metabolomics, and pharmacokinetic studies in drug development.
Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard like this compound is a cornerstone of isotope dilution mass spectrometry, a highly accurate method for quantification.
Caption: Isotope Dilution Mass Spectrometry Workflow.
In this workflow, a known amount of this compound is added to a sample containing the analyte of interest (e.g., non-deuterated dodecane (B42187) or other hydrocarbons). Since this compound is chemically identical to the analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, regardless of the efficiency of the extraction or potential matrix effects.
Experimental Workflow: Quantification of Hydrocarbons in Environmental Samples
This compound is frequently used as an internal standard for the quantification of hydrocarbons in environmental matrices such as soil and water. The following workflow outlines the key steps in this process.
Caption: Workflow for Hydrocarbon Analysis using this compound.
Methodology:
-
Sample Collection: Environmental samples (e.g., soil, water) are collected using appropriate protocols to ensure representativeness.
-
Internal Standard Spiking: A known amount of this compound solution is added to each sample at the beginning of the sample preparation process.
-
Extraction: The target hydrocarbons, along with the this compound internal standard, are extracted from the sample matrix using a suitable organic solvent. Common techniques include sonication, Soxhlet extraction, or pressurized fluid extraction.
-
Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix.
-
GC-MS Analysis: The cleaned extract is injected into a GC-MS system. The gas chromatograph separates the different hydrocarbons based on their boiling points and retention times. The mass spectrometer detects and quantifies the target analytes and this compound by monitoring their specific molecular ions.
-
Data Analysis and Quantification: The peak areas of the target analytes and this compound are integrated. A calibration curve is generated using standards containing known concentrations of the analytes and a constant concentration of this compound. The concentration of the analytes in the samples is then calculated based on the ratio of their peak areas to the peak area of this compound and the calibration curve.
Conclusion
This compound is a critical tool for researchers and scientists in various fields, particularly those involved in analytical chemistry and drug development. Its well-defined chemical and physical properties, coupled with its utility as an internal standard in isotope dilution mass spectrometry, enable highly accurate and precise quantification of hydrocarbons and other analytes in complex matrices. The detailed experimental protocols and workflows presented in this guide provide a foundation for the effective application of this compound in demanding research and analytical settings.
References
- 1. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Dodecane-d26: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physical characteristics, specifications, and applications of Dodecane-d26, a deuterated hydrocarbon essential for advanced analytical methodologies.
This compound, the fully deuterated isotopologue of n-dodecane, serves as a critical tool in a variety of scientific disciplines, particularly in analytical chemistry and drug development. Its unique physical and chemical properties, stemming from the substitution of hydrogen with deuterium, make it an invaluable internal standard for quantitative analysis and a useful tracer in metabolic studies. This technical guide provides a comprehensive overview of this compound, including its physical specifications, safety protocols, and detailed experimental applications.
Core Physical and Chemical Specifications
The physical and chemical properties of this compound are fundamental to its application in scientific research. The following table summarizes its key quantitative data, providing a clear reference for experimental design and execution.
| Property | Value |
| Chemical Formula | C₁₂D₂₆[1] |
| Molecular Weight | 196.49 g/mol [2] |
| CAS Number | 16416-30-1[1][2][3] |
| Appearance | Colorless oil/liquid |
| Density | 0.864 g/mL at 25 °C |
| Boiling Point | 215-217 °C |
| Melting Point | -9.6 °C |
| Flash Point | 71 °C (160 °F) - closed cup |
| Refractive Index | n20/D 1.422 |
| Isotopic Purity | ≥98 atom % D |
| Solubility | Slightly soluble in chloroform (B151607) and hexanes |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical inertness and the significant mass difference from its non-deuterated counterpart allow for precise quantification of analytes in complex matrices.
In the realm of drug development, deuterated compounds like this compound are instrumental. The "kinetic isotope effect" is a key principle, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down metabolic processes. This allows researchers to study drug metabolism pathways and can even be leveraged to improve the pharmacokinetic profiles of new drug candidates by reducing metabolic breakdown.
Experimental Protocol: Quantification of Hydrocarbons in Environmental Samples using GC-MS with this compound as an Internal Standard
This section details a representative experimental protocol for the quantification of n-alkanes in a sample matrix, employing this compound as an internal standard. This method is adapted from established procedures for environmental analysis.
Objective: To accurately quantify the concentration of C10-C35 n-alkanes in a given sample (e.g., fish tissue) using GC-MS.
Materials:
-
Sample (e.g., homogenized fish tissue)
-
This compound internal standard solution of known concentration
-
Hexane (B92381) (analytical grade)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column
Methodology:
-
Sample Preparation and Spiking:
-
Accurately weigh a known amount of the homogenized sample into a round-bottom flask.
-
Spike the sample with a precise volume of the this compound internal standard solution.
-
-
Saponification and Extraction:
-
Add a methanolic KOH solution to the sample.
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Reflux the mixture for a set period (e.g., 2 hours) to digest lipids and other interfering substances.
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After cooling, perform a liquid-liquid extraction using hexane to isolate the non-saponifiable fraction containing the hydrocarbons.
-
-
Cleanup and Fractionation:
-
Wash the hexane extract with deionized water to remove residual methanol and KOH.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a smaller, known volume using a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a small volume of the final extract into the GC-MS system.
-
The gas chromatograph separates the different n-alkanes based on their boiling points.
-
The mass spectrometer detects and quantifies the separated compounds. This compound will have a distinct mass spectrum from the non-deuterated alkanes, allowing for its specific detection.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target n-alkanes and a constant concentration of the this compound internal standard.
-
The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the analyte concentration.
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The concentration of the n-alkanes in the sample is then determined from this calibration curve.
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Below is a diagram illustrating the workflow for this experimental protocol.
Caption: Experimental workflow for n-alkane quantification.
Safety, Handling, and Storage
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place in a tightly sealed container. It is a combustible liquid, so it should be kept away from heat, sparks, and open flames. Recommended storage temperatures are typically room temperature or 4°C for short-term storage, and -20°C for long-term storage to ensure stability.
-
Disposal: Dispose of as an unused product in accordance with local regulations for chemical waste.
Conclusion
This compound is a highly valuable compound for researchers, scientists, and drug development professionals. Its well-defined physical characteristics and isotopic purity make it an excellent internal standard for achieving accurate and reproducible quantitative results in analytical chemistry. Furthermore, the principles of isotopic labeling embodied by this compound are fundamental to modern drug metabolism and pharmacokinetic studies, contributing to the development of safer and more effective pharmaceuticals. This guide provides the essential technical information to effectively and safely incorporate this compound into experimental workflows.
References
A Technical Guide to the Synthesis and Isotopic Purity of Dodecane-d26
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Dodecane-d26 (perdeuterated dodecane). This isotopically labeled alkane is a valuable tool in various scientific fields, including as an internal standard in mass spectrometry, a solvent in NMR spectroscopy, and a tracer in metabolic studies. This document outlines detailed experimental protocols for its synthesis and the analytical methods for verifying its isotopic enrichment.
Synthesis of this compound
The preparation of this compound with high isotopic purity is primarily achieved through catalytic hydrogen-deuterium (H/D) exchange reactions. Below are two effective methods.
Synergistic Platinum and Rhodium-Catalyzed H/D Exchange
An efficient method for the multiple deuteration of alkanes involves the synergistic use of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts.[1] This approach utilizes a mixture of deuterated solvents to facilitate the exchange of hydrogen for deuterium (B1214612) atoms.
Materials:
-
n-Dodecane
-
10% Platinum on carbon (10% Pt/C)
-
5% Rhodium on carbon (5% Rh/C)
-
Deuterium oxide (D₂O, >99.9 atom % D)
-
Isopropanol-d8 (i-PrOD-d8, >99.5 atom % D)
-
Diethyl ether (Et₂O) or Hexane
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
6 mL stainless-steel sealed tube
-
Membrane filter (0.2 µm)
Procedure:
-
In a 6 mL stainless-steel sealed tube, create a suspension of n-dodecane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a solvent mixture of i-PrOD-d8 (0.5 mL) and D₂O (2 mL).
-
Seal the tube and stir the suspension at 120°C under atmospheric pressure for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture through a 0.2 µm membrane filter to remove the catalysts.
-
Extract the filtrate with Et₂O (20 mL) and H₂O (20 mL).
-
Separate the aqueous layer and perform three additional extractions with Et₂O (10 mL each).
-
Combine all the organic layers and dry them over anhydrous MgSO₄.
-
Filter the dried organic solution and concentrate it in vacuo to obtain the deuterated dodecane (B42187) product.
Liquid-Phase Catalytic Exchange with Deuterium Gas
Another established method for producing perdeuterated hydrocarbons is the liquid-phase exchange between the alkane and deuterium gas (D₂) over a heterogeneous catalyst.[2] This method is particularly suitable for higher molecular weight hydrocarbons.
Materials:
-
n-Dodecane
-
Supported metal catalyst (e.g., Rh/C, Pt/C, or Pd/C)
-
Deuterium gas (D₂)
-
High-pressure exchange cell equipped with a stirrer and heating system
Procedure:
-
Introduce the n-dodecane and the chosen catalyst (e.g., 2% Pd/C) into the exchange cell.
-
Heat the n-dodecane until it is in a liquid state.
-
Introduce deuterium gas into the cell.
-
Heat the cell to a temperature of 190-200°C and maintain it for an extended period (e.g., up to 316 hours for n-hexadecane to achieve >99% deuteration).
-
Continuously stir the mixture to ensure efficient contact between the liquid alkane, the catalyst, and the deuterium gas.
-
After the reaction, cool the cell and remove the product.
-
Purify the this compound by vacuum distillation to separate it from the catalyst and any potential byproducts.
Isotopic Purity Analysis
To ensure the successful synthesis of this compound, it is crucial to determine its isotopic purity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful tools for assessing the level of deuteration.
Principle: In ¹H NMR, the degree of deuteration is determined indirectly by observing the reduction or disappearance of proton signals at specific chemical shifts. The percentage of deuterium incorporation is calculated by comparing the integral of the residual proton signal to that of a non-deuterated internal standard.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃). Add a known amount of a non-deuterated internal standard, such as 1,4-dioxane.
-
Data Acquisition: Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration and Calculation: Integrate the residual proton signals of the dodecane (typically around 0.8-1.3 ppm) and the signal of the internal standard. Calculate the percentage of deuteration using the following equation:
% Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100
Principle: ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. The chemical shift range is similar to ¹H NMR, but the resolution is generally lower.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the this compound in a non-deuterated solvent.
-
Data Acquisition: Acquire the ²H NMR spectrum. Due to the low natural abundance of deuterium, enriched samples are necessary for a strong signal.[3]
-
Data Analysis: The presence of a strong peak in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts will correspond to the positions of deuteration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining the isotopic distribution of deuterated compounds.
Principle: The sample is separated by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum will show the molecular ion peak and fragmentation patterns. For this compound, the molecular ion peak will be shifted by +26 mass units compared to unlabeled dodecane (C₁₂H₂₆, MW ≈ 170.33 g/mol ; C₁₂D₂₆, MW ≈ 196.50 g/mol ). The relative abundances of the different isotopologues (molecules with varying numbers of deuterium atoms) can be used to calculate the isotopic purity. A phenomenon known as the "inverse isotope effect" may be observed, where the more heavily deuterated compounds elute earlier from the GC column.
Experimental Protocol:
-
Sample Preparation: Dilute the synthesized this compound in a suitable volatile solvent (e.g., hexane).
-
GC Separation:
-
Column: Use a nonpolar or medium-polarity capillary column suitable for hydrocarbon analysis (e.g., SPB-5, SPB-35, or SPB-50).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution.
-
Oven Program: Use a temperature program that allows for the separation of dodecane from any impurities. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
-
MS Analysis:
-
Ionization: Use Electron Impact (EI) ionization.
-
Mass Range: Scan a mass range that includes the molecular ions of both unlabeled and fully deuterated dodecane (e.g., m/z 50-250).
-
Data Acquisition: Acquire the mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Identify the peak corresponding to dodecane.
-
Examine the mass spectrum of this peak to determine the distribution of isotopologues.
-
Calculate the isotopic purity by determining the relative abundance of the ion corresponding to this compound (m/z 196) compared to the sum of all dodecane isotopologues.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis and analysis of this compound.
| Parameter | Method | Typical Value | Reference |
| Synthesis | |||
| Yield | Synergistic Pt/C and Rh/C Catalysis | High (specific yield not reported for dodecane) | |
| Isotopic Purity | Synergistic Pt/C and Rh/C Catalysis | >95% D incorporation for some alkanes | |
| Isotopic Purity | Liquid-Phase Catalytic Exchange | >99% D incorporation for some alkanes | |
| Analysis | |||
| Isotopic Purity (Commercial) | Not specified | 98 atom % D | |
| Molecular Weight | Mass Spectrometry | 196.50 g/mol | |
| Boiling Point | - | 215-217 °C | |
| Melting Point | - | -9.6 °C | |
| Density | - | 0.864 g/mL at 25 °C |
Visualizations
The following diagrams illustrate the workflows for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound via synergistic Pt/C and Rh/C catalysis.
Caption: Workflow for the isotopic purity analysis of this compound using NMR and GC-MS.
References
- 1. Application of Gas Chromatography-Tandem Mass Spectrometry (GC/MS/MS) for the Analysis of Deuterium Enrichment of Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of gas chromatography-tandem mass spectrometry (GC/MS/MS) for the analysis of deuterium enrichment of water. | Semantic Scholar [semanticscholar.org]
Dodecane-d26 CAS number and molecular weight
An In-Depth Technical Guide on Dodecane-d26
This guide provides core technical specifications for this compound, a deuterated analog of n-dodecane. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This compound is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in various scientific studies.[1]
Data Presentation: Physicochemical Properties
The fundamental quantitative data for this compound are summarized in the table below. These identifiers are crucial for material identification, procurement, and regulatory compliance.
| Property | Value |
| CAS Number | 16416-30-1[2] |
| Molecular Formula | C₁₂D₂₆[1][2][3] |
| Molecular Weight | 196.50 g/mol |
| Monoisotopic Mass | 196.366646224 Da |
Experimental Protocols
Detailed methodologies for key experiments would be provided in this section. As this document serves as a summary of core data, specific experimental protocols are not included. Methodologies for applications such as quantitative NMR (qNMR) or as a tracer in metabolic studies would typically be detailed here.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical compound and its primary identifiers.
Caption: Relationship between this compound and its key identifiers.
References
An In-Depth Technical Guide to the Mass Spectrum of Dodecane-d26
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrum of Dodecane-d26 (perdeuterated dodecane). It includes detailed information on its fragmentation patterns under electron ionization (EI), quantitative data on its mass spectrum, a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound as an internal standard or in other mass spectrometry-based applications.
Core Principles of Alkane Fragmentation in Mass Spectrometry
Under electron ionization, long-chain alkanes like dodecane (B42187) undergo characteristic fragmentation. The initial ionization event results in the formation of a molecular ion (M+•). Due to the high energy of electron ionization (typically 70 eV), the molecular ion is often unstable and undergoes fragmentation. The primary fragmentation mechanism for n-alkanes is the cleavage of carbon-carbon (C-C) bonds. This results in the formation of a series of alkyl carbocations ([CnH2n+1]+) and alkyl radicals. The resulting mass spectrum is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH2-) groups.[1] For this compound, this separation is observed as 16 mass units due to the presence of deuterated methylene (-CD2-) groups.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions. The molecular ion (M+•) for this compound is observed at a mass-to-charge ratio (m/z) of 196.3.[2] Key fragment ions, often used for quantification and qualification in analytical methods, have been identified at m/z 82.1, 66.1, and 50.1.[2]
Quantitative Data
| m/z (Predicted) | Proposed Fragment Ion | Estimated Relative Intensity |
| 196.3 | [C12D26]+• (Molecular Ion) | Low |
| 167 | [C10D21]+ | Moderate |
| 139 | [C8D17]+ | Moderate |
| 111 | [C6D13]+ | High |
| 97 | [C5D11]+ | High |
| 82.1 | [C4D9]+ | Very High (Qualifier Ion)[2] |
| 66.1 | [C3D7]+ | High (Quantifier Ion)[2] |
| 50.1 | [C2D5]+ | Moderate (Qualifier Ion) |
Note: The relative intensities are estimations based on the fragmentation patterns of non-deuterated alkanes and may vary depending on the specific instrumental conditions.
Experimental Protocol for GC-MS Analysis
The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to provide a starting point for method development and can be adapted based on the specific instrumentation and analytical requirements.
3.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane. The concentration will depend on the sensitivity of the instrument and the specific application. For use as an internal standard, a typical concentration might be in the range of 1-10 µg/mL.
-
Sample Spiking (if used as an internal standard): Add a known volume of the this compound stock solution to the samples, calibration standards, and quality control samples prior to any extraction or cleanup steps.
-
Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum cap.
3.2. Gas Chromatography (GC) Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of alkanes.
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on the concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 250.
-
Acquisition Mode: Full Scan for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the ions at m/z 196.3, 82.1, 66.1, and 50.1.
3.4. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm the identity of the compound. The presence of the molecular ion at m/z 196.3 and the characteristic fragment ions will confirm the presence of this compound.
-
Quantification (if applicable): If used as an internal standard, calculate the peak area ratio of the target analyte to this compound and use this ratio for quantification against a calibration curve.
Visualization of Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary fragmentation pathway of this compound under electron ionization.
References
A Technical Guide to High-Purity Dodecane-d26 for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, quality specifications, and applications of deuterated dodecane (B42187), a critical component in advanced analytical and research methodologies.
High-purity Dodecane-d26 (C₁₂D₂₆), the perdeuterated isotopologue of n-dodecane, serves as an indispensable tool across a spectrum of scientific disciplines, including pharmaceutical development, environmental analysis, and materials science. Its unique isotopic composition, where hydrogen atoms are replaced by deuterium (B1214612), renders it invaluable for techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and neutron scattering. This technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and a detailed experimental protocol for a key application.
Commercial Suppliers and Purity Specifications
The selection of a suitable this compound supplier is contingent upon the specific requirements of the intended application, with isotopic enrichment and chemical purity being the primary determinants of quality. Isotopic enrichment refers to the percentage of deuterium atoms relative to the total number of hydrogen isotopes, while chemical purity indicates the percentage of this compound relative to other chemical entities.
For applications demanding the highest analytical sensitivity, such as in quantitative NMR or as an internal standard in trace analysis, both high isotopic enrichment and chemical purity are paramount. The following table summarizes the specifications of this compound offered by prominent commercial suppliers.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 489131 | ≥ 98 | ≥ 99% (CP)[1][2] |
| Cambridge Isotope Laboratories, Inc. (CIL) | DLM-338 | ≥ 98 | ≥ 97%[3] |
| Santa Cruz Biotechnology, Inc. | sc-224443 | Not specified | Not specified |
| MedChemExpress | HY-W018386S | Not specified | Not specified |
| ChemicalBook | CB8379683 | Not specified | Not specified |
Key Quality Metrics: Isotopic Enrichment vs. Chemical Purity
Understanding the distinction between isotopic enrichment and chemical purity is crucial for selecting the appropriate grade of this compound.
-
Isotopic Purity (Isotopic Enrichment): This value, typically expressed as "atom % D," quantifies the extent to which hydrogen atoms have been replaced by deuterium atoms within the dodecane molecule. A higher atom % D indicates a more completely deuterated product, which is critical for minimizing residual proton signals in ¹H NMR spectroscopy and for providing a distinct mass-to-charge ratio in mass spectrometry.
-
Chemical Purity: This metric, often reported as a percentage, reflects the proportion of the product that is chemically this compound, as opposed to other chemical compounds. Impurities could include other alkanes, isomers of dodecane, or residual solvents from the synthesis process. High chemical purity is essential to avoid interference from extraneous compounds in analytical experiments.
Application Spotlight: this compound as an Internal Standard in GC-MS Analysis
One of the primary applications of high-purity this compound is as an internal standard in quantitative GC-MS analysis. Its chemical similarity to non-deuterated analytes ensures comparable behavior during extraction and chromatographic separation, while its distinct mass allows for accurate quantification without interference from the target analytes.
Experimental Protocol: Quantification of Hydrocarbons in Biological Matrices
The following is a detailed methodology for the use of this compound as an internal standard for the quantification of n-alkanes in fish muscle tissue.
1. Sample Preparation and Spiking:
- Accurately weigh approximately 7 grams of fish muscle tissue into a round bottom flask.
- Spike the tissue with a known amount of a deuterated internal standard mix containing this compound and other deuterated alkanes (e.g., n-tetradecane-d30, n-hexadecane-d34).
2. Saponification and Extraction:
- Add 40 mL of 10% methanolic sodium hydroxide (B78521) in a 90:10 v/v methanol/water solution and anti-bumping granules to the flask.
- Reflux the mixture for 3 hours and 45 minutes.
- Add 10 mL of water and continue to reflux for an additional 15 minutes.
- After cooling, extract the non-saponifiable lipids (containing the hydrocarbons) with a suitable organic solvent such as hexane.
3. Extract Concentration and Cleanup:
- Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
- Further concentrate the extract to approximately 500 µL using a gentle stream of nitrogen.
- Perform cleanup and fractionation using normal phase high-performance liquid chromatography (HPLC) to isolate the aliphatic fraction.
4. GC-MS Analysis:
- Concentrate the collected aliphatic fraction to approximately 50 µL.
- Analyze the sample using a gas chromatograph interfaced with a mass spectrometer (GC-MS).
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the target n-alkanes and the deuterated internal standards. For this compound, the quantifier ion is typically m/z 66.1, with qualifier ions at m/z 50.1 and 82.1.
5. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of the target n-alkanes and a fixed concentration of the this compound internal standard.
- Calculate the concentration of each n-alkane in the fish tissue sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagrams
To visually represent the logical flow of processes, the following diagrams have been generated using the DOT language.
Caption: Procurement and Quality Control Workflow.
Caption: GC-MS Internal Standard Workflow.
References
Technical Guide to Dodecane-d26: Safety, Handling, and Application
This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of Dodecane-d26 for researchers, scientists, and professionals in drug development. This compound is the deuterated form of dodecane, a straight-chain alkane. It is commonly utilized in analytical chemistry as an internal standard or tracer.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. Data is compiled from various safety data sheets.
| Property | Value |
| Chemical Formula | C₁₂D₂₆ |
| Molecular Weight | 196.50 g/mol [1][2][3][4] |
| CAS Number | 16416-30-1[5] |
| Appearance | Colorless liquid |
| Odor | Petroleum-like |
| Melting Point | -9.6 °C to -10 °C |
| Boiling Point | 215 - 217 °C |
| Density | 0.864 g/mL at 25 °C |
| Flash Point | 71 °C (160 °F) - closed cup |
| Water Solubility | Insoluble |
| Partition Coefficient | log Pow: 6.1 |
| Vapor Pressure | 0.19 hPa at 25 °C |
| Auto-ignition Temp. | 210 °C (410 °F) |
Safety and Hazard Information
This compound is classified as a combustible liquid and an aspiration hazard.
GHS Classification
| Classification | Category | Hazard Statement |
| Flammable Liquid | 4 | H227: Combustible liquid |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways |
Potential Health Effects
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation. Repeated exposure may lead to skin dryness or cracking.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be fatal if swallowed and enters airways due to aspiration hazard.
No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.
Handling and Storage Precautions
Proper handling and storage are crucial to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.
-
Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if the risk assessment shows it is necessary.
Safe Handling Procedures
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Use in a well-ventilated area, preferably in a laboratory fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Take precautionary measures against static discharge.
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store at room temperature.
-
Keep away from sources of ignition.
-
Incompatible with strong oxidizing agents.
First Aid Measures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor. Rinse mouth with water.
Application in Experimental Protocols
This compound is not a biologically active molecule and is not involved in signaling pathways. Its primary application in research is as an internal standard for quantitative analysis, particularly in chromatography and mass spectrometry. Deuterated standards are ideal because they have nearly identical chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their higher mass.
Detailed Methodology: Quantification of Hydrocarbons by GC-MS
The following protocol outlines the use of this compound as an internal standard for the quantification of n-alkanes in a biological matrix (e.g., fish tissue) using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately quantify the concentration of various n-alkanes in a sample by correcting for sample loss during preparation and for variations in instrument response.
Methodology:
-
Sample Preparation:
-
Homogenize a known weight of the biological tissue.
-
Spike the homogenate with a precise, known amount of this compound solution (the internal standard). This is a critical step; the standard must be added at the beginning of the sample preparation process.
-
Perform lipid extraction using an appropriate solvent mixture (e.g., hexane (B92381) and dichloromethane).
-
Conduct sample cleanup and fractionation to isolate the alkane fraction from other lipids and contaminants. This may involve techniques like solid-phase extraction (SPE).
-
-
Instrumental Analysis (GC-MS):
-
Concentrate the final extract to a small volume and inject it into the GC-MS system.
-
The gas chromatograph separates the different alkanes based on their boiling points.
-
The mass spectrometer detects the separated compounds. It is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor specific ions for the target alkanes and for this compound. For this compound, characteristic ions such as m/z 66.1 (quantifier) and 50.1, 82.1, and 196.3 (qualifiers) can be used.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each target alkane and for the this compound internal standard.
-
Create a calibration curve using a series of standard solutions containing known concentrations of the target alkanes and a constant concentration of this compound. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of each alkane in the unknown sample by using the peak area ratio from the sample and interpolating from the calibration curve.
-
Visualizations
Logical Relationship: Role of an Internal Standard
The following diagram illustrates the logical principle of using an internal standard like this compound in quantitative analysis.
References
- 1. Exploring The Versatile Applications of Dodecane: A Hydrocarbon with Diverse Uses - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]
- 2. Page loading... [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. ð-Dodecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-338-5 [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility of Dodecane-d26 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Dodecane-d26, a deuterated form of the n-alkane dodecane (B42187). Due to the limited availability of specific quantitative solubility data for this compound, this guide leverages data for its non-deuterated counterpart, dodecane, as a close proxy, particularly in non-polar organic solvents. The difference in solubility between a deuterated and non-deuterated compound is generally considered to be minimal, especially in non-polar environments. This assumption will be clearly noted where data for dodecane is presented.
Core Concepts: Understanding the Solubility of Alkanes
This compound, with the chemical formula CD₃(CD₂)₁₀CD₃, is a non-polar molecule.[1] The principle of "like dissolves like" is the primary determinant of its solubility.[1] This means it will readily dissolve in non-polar organic solvents, where the intermolecular forces are of a similar nature (van der Waals forces), allowing for favorable interactions between the solute and the solvent.[1] Conversely, it is practically insoluble in highly polar solvents like water, as the strong hydrogen bonding between water molecules prevents the non-polar dodecane molecules from dispersing.[1][2]
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a wide range of organic solvents is scarce in publicly available literature, some data points and qualitative descriptions have been compiled.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solvent Type | Solubility (at 25 °C) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL |
Note: This data is from a single source and should be used as a reference point. Further experimental verification is recommended.
Due to the principle of isotopic similarity, the solubility of dodecane in various organic solvents provides a strong indication of the expected solubility of this compound.
Table 2: Qualitative and Estimated Quantitative Solubility of Dodecane (as a proxy for this compound)
| Solvent | Chemical Formula | Solvent Type | Solubility |
| Hexane | C₆H₁₄ | Non-Polar | Highly Soluble |
| Toluene | C₇H₈ | Non-Polar | Highly Soluble |
| Benzene | C₆H₆ | Non-Polar | Highly Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Very Soluble |
| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Very Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Very Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Very Soluble |
| Water | H₂O | Polar Protic | Insoluble (0.005 mg/L at 25 °C) |
Disclaimer: The data in Table 2 for organic solvents is for non-deuterated dodecane and should be considered an approximation for this compound. The solubility of this compound is expected to be very similar in these solvents.
Experimental Protocols for Determining Solubility
Several methods can be employed to experimentally determine the solubility of this compound in organic solvents. The following is a generalized protocol that can be adapted based on the specific solvent and available analytical instrumentation.
Gravimetric Method
This is a straightforward method for determining solubility.
Methodology:
-
Saturation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved this compound to settle. Carefully decant or filter a known volume of the saturated supernatant, ensuring no undissolved solute is transferred.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound).
-
Mass Determination: Weigh the remaining this compound.
-
Calculation: Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).
Gas Chromatography (GC) Method
Gas chromatography is a sensitive method for determining the concentration of a solute in a solvent.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.
-
GC Analysis of Standards: Inject a fixed volume of each standard solution into a gas chromatograph equipped with a suitable column and detector (e.g., Flame Ionization Detector - FID).
-
Peak Area Measurement: Record the peak area corresponding to this compound for each standard.
-
Plot Calibration Curve: Plot a graph of peak area versus concentration to generate a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method.
-
GC Analysis of Sample: After filtration or centrifugation to remove undissolved solute, inject a known volume of the saturated solution into the GC under the same conditions as the standards.
-
Concentration Determination: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility.
Spectroscopic Methods (e.g., UV-Vis)
While alkanes like this compound do not have strong chromophores for UV-Vis spectroscopy in the typical range, this method can be used indirectly or with derivatization. A more direct spectroscopic method for alkanes might involve Near-Infrared (NIR) spectroscopy.
Generalized Spectroscopic Approach:
-
Calibration: Prepare standard solutions of this compound in the solvent and measure their absorbance at a specific wavelength where this compound shows some absorbance, or after a derivatization reaction that produces a chromophore.
-
Beer-Lambert Plot: Create a calibration curve by plotting absorbance versus concentration.
-
Sample Analysis: Prepare a saturated solution, clarify it, and measure its absorbance.
-
Solubility Calculation: Determine the concentration from the calibration curve.
Visualizations
Logical Relationship of Solubility
The following diagram illustrates the fundamental principle governing the solubility of a non-polar compound like this compound.
Caption: Logical flow of this compound solubility based on solvent polarity.
Generalized Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for experimentally determining the solubility of this compound.
Caption: Generalized workflow for determining the solubility of this compound.
References
Navigating High-Temperature Frontiers: A Technical Guide to the Thermal Stability of Dodecane-d26
For researchers, scientists, and drug development professionals, understanding the thermal stability of deuterated compounds is paramount for applications in high-temperature environments, such as in synthetic chemistry, as tracer molecules in geological and combustion studies, and in the development of robust formulations. This technical guide provides a comprehensive overview of the thermal stability of Dodecane-d26, drawing upon available data for its non-deuterated counterpart, n-dodecane, and the well-established principles of the kinetic isotope effect.
Thermal Stability of n-Dodecane: A Baseline for Understanding this compound
N-dodecane, a significant component of jet fuels, has been the subject of numerous thermal decomposition studies due to its relevance in high-temperature applications like hypersonic vehicle cooling systems.[1][2] These studies provide a solid foundation for predicting the behavior of its deuterated analog.
The thermal decomposition of n-dodecane, also known as pyrolysis or thermal cracking, is a process that involves the breaking of C-C and C-H bonds at elevated temperatures in the absence of oxygen. This endothermic process leads to the formation of a complex mixture of smaller hydrocarbons.
Quantitative Data on n-Dodecane Thermal Decomposition
The thermal decomposition of n-dodecane has been investigated under various conditions. The onset of decomposition and the distribution of products are highly dependent on temperature, pressure, and residence time.
| Parameter | Value | Experimental Conditions | Reference |
| Onset of Decomposition | ~773 K (500 °C) | Jet-stirred reactor, atmospheric pressure | [3] |
| Decomposition Temperature Range | 773 K - 1073 K (500 °C - 800 °C) | Jet-stirred reactor, 1-5 s residence time, atmospheric pressure | [3] |
| Decomposition Temperature Range | 950 K - 1050 K (677 °C - 777 °C) | Stainless steel isothermal plug flow reactor, atmospheric pressure | [4] |
| Primary Decomposition Products | Hydrogen, methane, ethane, ethene, propene, 1-alkenes (up to 1-undecene) | 793 K - 1093 K (520 °C - 820 °C), jet-stirred reactor | |
| Secondary Decomposition Products | Acetylene, allene, propyne, cyclopentene, 1,3-cyclopentadiene, aromatic compounds (benzene to pyrene) | Higher temperatures and residence times within the 793 K - 1093 K range |
The Kinetic Isotope Effect: Projecting the Stability of this compound
The primary difference in the thermal stability between n-dodecane and this compound arises from the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the case of this compound, all 26 hydrogen atoms are replaced by deuterium (B1214612).
The C-D bond has a lower zero-point vibrational energy than the C-H bond, which means more energy is required to cleave the C-D bond. Consequently, reactions where C-H bond cleavage is the rate-determining step will proceed more slowly when hydrogen is replaced by deuterium. In the context of thermal decomposition, this translates to a higher temperature requirement to initiate and sustain the pyrolysis of this compound. The rate of a reaction involving a C-H bond is typically 6–10 times faster than that of a corresponding C-D bond.
While direct experimental evidence for the enhanced thermal stability of this compound through pyrolysis is lacking, studies on the oxidative stability of other deuterated hydrocarbons have shown a significant increase in stability. For instance, deuterated synthetic hydrocarbon lubricants have demonstrated a notable enhancement in performance life, attributed to their increased oxidative stability. Although the degradation mechanism is different (oxidation vs. pyrolysis), this provides strong supporting evidence for the general principle of increased stability upon deuteration.
Kinetic Isotope Effect on Activation Energy.
Experimental Protocols for Assessing Thermal Stability
The following are detailed methodologies for key experiments that would be employed to determine the thermal stability of this compound, based on established protocols for n-dodecane.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).
-
The mass of the sample is continuously monitored by a microbalance as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant mass loss begins.
Pyrolysis in a Jet-Stirred Reactor (JSR)
Objective: To study the decomposition kinetics and identify the primary and secondary decomposition products under controlled temperature and residence time.
Methodology:
-
Liquid this compound is vaporized and mixed with a diluent inert gas (e.g., helium or nitrogen).
-
The gas mixture is introduced into a heated quartz jet-stirred reactor, which is designed to ensure uniform temperature and composition.
-
The reactor is maintained at a constant temperature (e.g., in the range of 773 K to 1073 K) and pressure (e.g., atmospheric).
-
The residence time of the reactants in the reactor is controlled by adjusting the flow rates (e.g., 1-5 seconds).
-
The effluent gas from the reactor is rapidly cooled to quench the reactions.
-
The product mixture is analyzed using gas chromatography (GC) to separate the components and mass spectrometry (MS) to identify and quantify the individual species.
References
A Technical Guide to the Natural Abundance and Isotopic Analysis of Dodecane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of dodecane (B42187) (n-C₁₂H₂₆) and the principles and methodologies for the analysis of its stable isotopes, primarily Carbon-13 (¹³C) and Deuterium (²H). As a component of various natural products and petroleum derivatives, understanding the isotopic signature of dodecane is crucial for applications ranging from environmental source tracking to metabolomic studies.
Natural Abundance of Dodecane
The term "natural abundance" when applied to a specific molecule like dodecane refers to its concentration within a given natural source, rather than a universal constant. Dodecane is a straight-chain alkane that is synthesized by various organisms and is a component of fossil fuels. Its concentration is highly variable depending on the origin.
Dodecane is found in the essential oils of numerous plants, where it contributes to the overall scent and chemical profile. It is also a significant component of the paraffin (B1166041) fraction of crude oil and its refined products.
Table 1: Examples of Dodecane Concentration in Various Natural and Commercial Sources
| Source Category | Specific Source | Concentration |
| Petroleum Products | Diesel Fuel | 15,500 µg/g |
| California Phase II Reformulated Gasoline | 136 mg/kg | |
| Plant Essential Oils | Halimodendron halodendron (Flowers) | 15.3% |
| Zingiber officinale (Ginger) | Present | |
| Camellia sinensis (Tea Plant) | Present | |
| Aristolochia triangularis | Present |
Natural Isotopic Abundance of Dodecane
The natural isotopic abundance of dodecane is not a fixed value but varies depending on its biosynthetic or geochemical origin. This variation is a powerful tool for source apportionment and process tracking. The isotopic composition is expressed in delta (δ) notation, representing the deviation in parts per thousand (per mil, ‰) from an international standard.
-
δ¹³C: Measured relative to Vienna Pee Dee Belemnite (VPDB).
-
δ²H: Measured relative to Vienna Standard Mean Ocean Water (VSMOW).
The primary factor influencing the isotopic signature of dodecane in plants is the photosynthetic pathway (C3, C4, or CAM) of the source organism. This leads to distinct ranges of δ¹³C values. Subsequent biosynthetic processes and environmental factors, such as water availability, further influence both δ¹³C and δ²H values.
Table 2: Typical Isotopic Composition Ranges for n-Alkanes (including Dodecane) from Terrestrial Plants
| Plant Type | Photosynthetic Pathway | Typical δ¹³C Range (‰ vs VPDB) | Typical δ²H Range (‰ vs VSMOW) |
| Angiosperms | C3 | -36.1 ± 2.7 | -152 ± 26 |
| Gymnosperms | C3 | -31.6 ± 1.7 | -149 ± 16 |
| Grasses, etc. | C4 | -20.5 ± 2.1 | -171 ± 12 |
Note: These values represent typical ranges for long-chain n-alkanes and can vary based on species, climate, and other environmental factors.[1][2]
Experimental Protocols for Isotopic Analysis
The determination of the natural isotopic abundance of dodecane is achieved through Compound-Specific Isotope Analysis (CSIA). The standard methodology involves Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).
Sample Preparation and Extraction
-
Source Material Collection: Collect the sample of interest (e.g., plant tissue, essential oil, sediment, petroleum product).
-
Lipid Extraction:
-
For solid samples (plant tissue, sediments), perform a solvent extraction, typically using a Dichloromethane:Methanol (DCM:MeOH) mixture in a Soxhlet extractor.
-
Liquid samples (oils) may be analyzed directly or after a preliminary fractionation step.
-
-
Fractionation:
-
The total lipid extract is often separated into different compound classes.
-
Column chromatography using silica (B1680970) gel is a common method to isolate the aliphatic hydrocarbon fraction, which contains dodecane.
-
The fraction is eluted using a non-polar solvent like hexane.
-
-
Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the n-alkane fraction.
-
Quantification: An internal standard is added, and the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of dodecane and other n-alkanes.
GC-C-IRMS Analysis
-
Instrumentation: A high-resolution gas chromatograph is coupled to an isotope ratio mass spectrometer via a combustion or pyrolysis interface.
-
Gas Chromatography:
-
The extracted alkane fraction is injected into the GC.
-
A non-polar capillary column (e.g., Agilent DB-5ms) is used to separate the individual n-alkanes based on their boiling points.
-
A typical temperature program starts at a low temperature, ramps up to a high temperature, and holds to ensure the elution of all compounds of interest.
-
-
Interface and Conversion:
-
For δ¹³C Analysis: After eluting from the GC column, the sample passes through a combustion reactor (typically a nickel or ceramic tube with a copper oxide catalyst at ~1000°C). Dodecane is quantitatively combusted to CO₂ gas. Water is removed using a Nafion dryer.
-
For δ²H Analysis: The sample passes through a high-temperature pyrolysis reactor (a ceramic tube at ~1425°C). Dodecane is pyrolyzed to H₂ gas.
-
-
Isotope Ratio Mass Spectrometry:
-
The resulting gas (CO₂ or H₂) is introduced into the ion source of the IRMS.
-
The IRMS separates the ions based on their mass-to-charge ratio (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).
-
The precise ratios of the heavier to lighter isotopes are measured relative to a reference gas that is introduced in pulses.
-
-
Calibration and Data Reporting:
-
The measured isotope ratios are calibrated against well-characterized laboratory standards (e.g., mixtures of n-alkanes with known isotopic values).
-
These standards are traceable to the primary international reference materials (VPDB for carbon, VSMOW for hydrogen).
-
The final results are reported in delta (δ) notation in per mil (‰).
-
Mandatory Visualizations
Experimental Workflow for CSIA of Dodecane
Caption: Experimental workflow for Compound-Specific Isotope Analysis (CSIA) of dodecane.
Logical Relationship of Isotopic Fractionation
Caption: Factors influencing the final isotopic composition of dodecane in plants.
References
Methodological & Application
Application Notes: Quantitative Analysis of Hydrocarbons Using Dodecane-d26 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In quantitative analysis, the use of an internal standard is crucial for achieving high accuracy and precision by correcting for variations in sample preparation, injection volume, and instrument response.[1] Deuterated compounds are ideal internal standards as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.
This document provides detailed application notes and protocols for the use of Dodecane-d26 as an internal standard for the quantitative analysis of short-chain n-alkanes (specifically n-C10 to n-C13) in complex matrices. This compound is particularly well-suited for this application due to its chemical similarity to the target analytes, ensuring comparable behavior during extraction and chromatographic separation.
Principle of Internal Standardization
An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. It co-elutes with or elutes close to the analytes of interest. By comparing the peak area of the analyte to the peak area of the internal standard, a relative response factor can be determined. This ratio is then used to calculate the concentration of the analyte in the sample, compensating for potential losses during sample workup or inconsistencies in injection volume. The use of a deuterated standard like this compound minimizes differences in extraction efficiency and chromatographic behavior between the analyte and the standard.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or equivalent dichloromethane (B109758) (DCM), iso-hexane, methanol (B129727), and water.[2]
-
Standards:
-
n-Alkane standard mix (containing n-C10, n-C11, n-C12, n-C13).
-
This compound (Internal Standard).
-
-
Reagents:
-
Sodium hydroxide (B78521) (for saponification).
-
Anhydrous sodium sulfate (B86663) (for drying).
-
Silica (B1680970) gel (for sample cleanup, if necessary).
-
Preparation of Standard Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., iso-hexane) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the n-alkane standard mix to achieve concentrations ranging from 0.05 to 10 µg/mL.[2] Spike each calibration standard with the this compound internal standard to a final concentration of 1 µg/mL.
Sample Preparation (Example: Hydrocarbons in a Biological Matrix)
This protocol is adapted from a method for analyzing hydrocarbons in fish tissue.[2]
-
Homogenization: Homogenize the sample to ensure uniformity.
-
Spiking: Weigh approximately 7 g of the homogenized tissue into a round-bottom flask. Spike the sample with a known volume of the this compound internal standard stock solution.
-
Saponification: Add 40 mL of 10% methanolic sodium hydroxide in a 90:10 v/v methanol/water solution. Reflux the mixture to digest the tissue matrix and release the hydrocarbons.
-
Liquid-Liquid Extraction: After cooling, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with iso-hexane to isolate the non-saponifiable fraction containing the hydrocarbons.
-
Washing and Drying: Wash the organic extract with deionized water to remove residual methanol and sodium hydroxide. Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Cleanup (Optional): If the sample contains a high level of interfering compounds, a cleanup step using a silica gel column may be necessary.
Caption: Experimental workflow for hydrocarbon analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters. Optimization may be required for specific instruments and applications.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 40 °C for 3 min, ramp at 12.5 °C/min to 290 °C, hold for 4 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mode | Selected Ion Monitoring (SIM) |
| This compound Ions | Quantifier: 66.1 m/z; Qualifiers: 50.1, 82.1, 196.3 m/z |
| Analyte Ions | Determined by analyzing individual standards. |
Data Presentation
The following tables summarize the performance characteristics of a GC-MS method using this compound as an internal standard for the quantification of n-alkanes C10-C13.
Table 1: Linearity of Calibration Curves
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (R²) |
| n-C10 | 0.05 - 10.0 | > 0.99 |
| n-C11 | 0.05 - 10.0 | > 0.99 |
| n-C12 | 0.05 - 10.0 | > 0.99 |
| n-C13 | 0.05 - 10.0 | > 0.99 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| n-C10 | 0.004 | 0.008 |
| n-C11 | 0.004 | 0.009 |
| n-C12 | 0.005 | 0.011 |
| n-C13 | 0.006 | 0.012 |
Table 3: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |
| n-C12 | 0.5 | < 10 | < 15 | 70 - 120 |
| n-C12 | 8.0 | < 10 | < 15 | 70 - 120 |
Conclusion
This compound serves as an excellent internal standard for the quantitative GC-MS analysis of short-chain n-alkanes. Its use, in conjunction with a validated method, allows for the accurate and precise determination of these analytes in complex matrices. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and implement robust quantitative methods in their respective fields.
Caption: Principle of internal standard correction.
References
Application Note: Protocol for Preparing Dodecane-d26 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock solutions of Dodecane-d26 (Perdeuterated dodecane). This compound is a stable, isotopically labeled analog of dodecane, commonly used as an internal standard or tracer for quantitative analysis in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, safety precautions, and a step-by-step methodology for preparing this compound stock solutions.
Physicochemical and Safety Data
This compound is a colorless liquid that is stable under recommended storage conditions.[2] It is a non-polar compound, making it practically insoluble in water but soluble in many organic solvents.[3] Key properties and safety information are summarized below.
Table 1: Properties of this compound
| Property | Value | References |
| Chemical Formula | CD₃(CD₂)₁₀CD₃ | [4] |
| Molecular Weight | 196.50 g/mol | [4] |
| CAS Number | 16416-30-1 | |
| Appearance | Colorless liquid oil | |
| Density | 0.864 g/mL at 25 °C | |
| Melting Point | -9.6 °C | |
| Boiling Point | 215-217 °C | |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Solubility | Insoluble in water. Soluble in non-polar solvents (hexane, toluene) and DMSO. | |
| Storage | Pure form: -20°C (3 years). In solvent: -80°C (6 months), -20°C (1 month). |
Safety Precautions:
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fire Safety: this compound is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Workflow
The overall process for preparing a this compound stock solution follows a logical sequence of calculation, weighing, dissolution, and final storage.
Caption: Workflow for this compound stock solution preparation.
Experimental Protocol
This protocol provides a detailed method for preparing a stock solution of this compound. An example is given for a 10 mM solution in an appropriate organic solvent (e.g., isooctane, chloroform, or DMSO).
Materials and Equipment:
-
This compound (CAS: 16416-30-1)
-
High-purity solvent (e.g., DMSO, Chloroform-d, Hexane)
-
Class A volumetric flasks
-
Calibrated micropipettes and tips
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with PTFE-lined caps
-
Vortex mixer or sonicator
-
PPE (safety glasses, gloves, lab coat)
Protocol Steps:
Part A: Pre-Preparation Calculations
-
Calculate Mass from Molarity: Determine the mass of this compound required for your desired concentration and volume using the formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution: Mass (g) = 0.010 mol/L × 0.010 L × 196.50 g/mol = 0.01965 g (or 19.65 mg)
-
-
Calculate Volume from Mass (for liquid transfer): Use the density to determine the volume of this compound to pipette.
-
Volume (µL) = Mass (mg) / Density (mg/µL)
-
Note: 1 g/mL = 1 mg/µL
-
Example using the mass calculated above: Volume (µL) = 19.65 mg / 0.864 mg/µL = 22.74 µL
-
Part B: Stock Solution Preparation (Example: 10 mL of 10 mM Solution)
-
Preparation: Allow the this compound vial and the chosen solvent to equilibrate to ambient temperature. Ensure all glassware is clean and dry. To minimize water contamination, especially with hygroscopic solvents like DMSO, oven-dry glassware and handle solvents under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing:
-
Place a clean, dry glass vial on the analytical balance and tare it.
-
Using a calibrated micropipette, carefully transfer the calculated volume (e.g., 22.74 µL) of this compound into the vial.
-
Record the exact mass of the this compound added. This mass should be used for the final, precise concentration calculation.
-
-
Dissolution:
-
Add approximately 7-8 mL of the selected solvent to the vial containing the this compound.
-
Cap the vial and vortex thoroughly. If needed, use a sonicator to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Quantitatively transfer the contents of the vial into a 10 mL Class A volumetric flask.
-
Rinse the vial 2-3 times with a small amount of the solvent, transferring the rinsate into the volumetric flask each time to ensure all the this compound is transferred.
-
Carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.
-
-
Homogenization:
-
Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Part C: Storage and Handling
-
Transfer and Labeling: Aliquot the final stock solution into smaller, clearly labeled vials with PTFE-lined caps. Label with the compound name (this compound), the exact concentration, the solvent used, and the preparation date.
-
Storage: Store the stock solution vials upright in a tightly sealed container. For long-term stability, store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).
-
Usage: When using the solution, allow it to thaw completely and equilibrate to room temperature before opening. Vortex briefly to ensure homogeneity before use. Avoid repeated freeze-thaw cycles, which can degrade the product.
References
Dodecane-d26: A Vital Tool in Environmental Sample Analysis
Dodecane-d26, a deuterated form of the n-alkane dodecane, serves as a critical internal standard and surrogate in the analysis of environmental samples. Its chemical similarity to many hydrocarbon pollutants, combined with its distinct mass spectrometric signature, allows for highly accurate and precise quantification of contaminants in complex matrices such as water, soil, and air.
The principle behind using this compound lies in isotope dilution mass spectrometry (IDMS). A known amount of this labeled standard is added to a sample at the beginning of the analytical process. As the sample is prepared and analyzed, any loss of the target analytes is mirrored by a proportional loss of this compound. By measuring the ratio of the native analyte to its deuterated counterpart using techniques like gas chromatography-mass spectrometry (GC-MS), scientists can correct for variations in extraction efficiency and matrix effects, leading to more reliable and defensible data.[1]
Application in Water Sample Analysis
This compound is frequently employed in the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in water samples, including groundwater and wastewater. It is particularly useful for quantifying petroleum hydrocarbons and other organic pollutants.
Quantitative Data Summary: VOCs in Water
| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Typical Recovery (%) | Reference |
| Benzene | Groundwater | Purge and Trap GC-MS | ~1 µg/L | 95 - 105 | [2] |
| Toluene | Groundwater | Purge and Trap GC-MS | ~1 µg/L | 97 - 103 | [2] |
| Ethylbenzene | Groundwater | Purge and Trap GC-MS | ~1 µg/L | 96 - 104 | [2] |
| Xylenes | Groundwater | Purge and Trap GC-MS | ~1 µg/L | 95 - 106 | [2] |
| n-Hexane to n-Dodecane | Blood (Aqueous Matrix) | HS-SPME-GC/MS | 0.069 - 0.132 ng/mL | Not Specified |
Note: The data presented are representative and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocol: Analysis of Volatile Hydrocarbons in Water by Purge and Trap GC-MS
This protocol is a general guideline for the analysis of VOCs in water, incorporating the use of this compound as an internal standard.
1. Sample Collection and Preservation:
-
Collect water samples in 40 mL glass vials with Teflon-lined septa, ensuring no headspace to prevent the loss of volatile compounds.
-
Preserve samples by cooling to ≤6 °C. If residual chlorine is present, the vials should be pre-preserved with a dechlorinating agent like sodium thiosulfate.
2. Internal Standard Spiking:
-
Prior to analysis, spike a known volume of the water sample (e.g., 5 mL) with a precise amount of this compound solution in methanol. The final concentration of the internal standard should be within the calibrated range of the instrument.
3. Purge and Trap:
-
Introduce the spiked sample into a purge and trap system.
-
Purge the sample with an inert gas (e.g., helium) at a specified flow rate and time (e.g., 40 mL/min for 11 minutes) to transfer the volatile analytes and the internal standard from the aqueous phase to a sorbent trap (e.g., Tenax®).
4. Thermal Desorption and GC-MS Analysis:
-
Rapidly heat the sorbent trap to desorb the trapped compounds.
-
Transfer the desorbed analytes onto a GC column for separation.
-
GC Conditions (Typical):
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Inlet Temperature: 240 °C
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp to a final temperature of 220-250°C.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For this compound, monitor its quantifier ion (m/z 66.1) and qualifier ions (e.g., m/z 50.1, 82.1).
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
5. Quantification:
-
Identify and quantify the target analytes based on their retention times and the ratio of their peak areas to the peak area of this compound.
References
Application Note: Quantification of Hydrocarbons in Soil using Dodecane-d26 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of hydrocarbon contamination in soil is a critical aspect of environmental monitoring, site remediation, and risk assessment. Total Petroleum Hydrocarbons (TPH) are a complex mixture of compounds that can pose significant risks to human health and ecosystems. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of individual hydrocarbon components.[1] To ensure the accuracy and reliability of these measurements, especially when dealing with complex soil matrices, the use of an internal standard is indispensable.
This application note details a robust protocol for the quantification of hydrocarbons in soil using dodecane-d26 as an internal standard. This compound, a deuterated form of dodecane, is an ideal internal standard as it is chemically similar to the target analytes (medium to long-chain alkanes) but can be distinguished by its mass-to-charge ratio in the mass spectrometer. This allows for the correction of variations in sample extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise quantitative results. The use of deuterated internal standards is a well-established practice in analytical chemistry and is referenced in various environmental testing methodologies, including those developed by the U.S. Environmental Protection Agency (EPA).
Principle of the Method
A known amount of this compound is added to each soil sample, calibration standard, and quality control sample at the beginning of the sample preparation process. The samples are then subjected to solvent extraction to isolate the hydrocarbons. The extract is concentrated and analyzed by GC-MS. The target hydrocarbon concentrations are determined by comparing the peak area of each analyte to the peak area of the this compound internal standard and using a calibration curve generated from standards containing known concentrations of the target analytes and a constant concentration of the internal standard.
Data Presentation
The following table summarizes typical quantitative data achievable with this method. These values are representative and may vary depending on the specific soil matrix, instrumentation, and calibration range.
| Parameter | Typical Value | Notes |
| **Linearity (R²) ** | > 0.995 | For a 5-point calibration curve. |
| Limit of Detection (LOD) | 0.1 - 1.0 mg/kg | Dependent on the specific hydrocarbon and soil matrix.[2] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 mg/kg | Typically 3-5 times the LOD. |
| Precision (%RSD) | < 15% | For replicate analyses of a spiked sample. |
| Accuracy/Recovery (%) | 70 - 130% | For a matrix spike sample. |
| This compound Concentration | 10 - 40 µg/mL | In the final extract, depending on the expected analyte concentration. |
Experimental Protocols
This section provides a detailed methodology for the quantification of hydrocarbons in soil using this compound as an internal standard. The protocol is based on principles from established environmental analysis methods such as EPA Method 8270.[3]
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM), Acetone (B3395972), Hexane (pesticide residue grade or equivalent)
-
Internal Standard Stock Solution: this compound (1000 µg/mL in a suitable solvent)
-
Calibration Standards: A certified reference material (CRM) containing a mixture of target hydrocarbons (e.g., C10-C40 alkanes) at known concentrations.
-
Anhydrous Sodium Sulfate (B86663): ACS grade, baked at 400°C for 4 hours.
-
Glassware: Volumetric flasks, beakers, vials with PTFE-lined caps, Pasteur pipettes.
-
Equipment: Analytical balance, sonicator bath, vortex mixer, concentrator (e.g., nitrogen evaporator), gas chromatograph-mass spectrometer (GC-MS).
Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample thoroughly.
-
Weighing: Accurately weigh approximately 10 g of the homogenized soil sample into a glass beaker.
-
Spiking with Internal Standard: Add a known volume of the this compound internal standard stock solution to the soil sample to achieve a final concentration in the extract of approximately 20 µg/mL.
-
Extraction:
-
Add 30 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the soil sample.
-
Place the beaker in an ultrasonic bath and sonicate for 15 minutes.
-
Allow the soil to settle and carefully decant the solvent into a clean collection flask.
-
Repeat the extraction two more times with fresh solvent, combining all extracts.
-
-
Drying the Extract: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer: Transfer the final extract into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound: Quantifier ion: m/z 66; Qualifier ions: m/z 82, 196.
-
Calibration
-
Prepare a series of at least five calibration standards from the hydrocarbon CRM, covering the expected concentration range of the samples.
-
Spike each calibration standard with the same amount of this compound internal standard as the soil samples.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The calibration curve should have a correlation coefficient (R²) of ≥ 0.995.
Mandatory Visualizations
Caption: Experimental workflow for hydrocarbon analysis in soil.
Caption: Logic of internal standard calibration for quantification.
References
Application Notes and Protocols: Dodecane-d26 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Dodecane-d26 (d26-C12), a perdeuterated form of the long-chain alkane dodecane (B42187), serves as a specific and sensitive tracer for studying pathways involving fatty acid and xenobiotic metabolism. Its heavy isotope labeling allows for clear differentiation from endogenous, unlabeled dodecane and its metabolites by mass spectrometry.
These application notes provide an overview of the utility of this compound in metabolic pathway studies, with a particular focus on its application in drug development. Detailed experimental protocols for its use in in vitro and cellular models are provided, along with examples of data presentation and visualization of relevant metabolic pathways.
Applications in Metabolic Research and Drug Development
This compound is a valuable tool for investigating several key areas of metabolism:
-
Fatty Acid Metabolism: As a long-chain hydrocarbon, dodecane can be metabolized through pathways analogous to those of fatty acids, primarily initiated by cytochrome P450 (CYP) enzymes. This compound can be used to trace the activity of these enzymes and subsequent steps in the fatty acid oxidation pathway.
-
Cytochrome P450 (CYP) Enzyme Activity: The initial hydroxylation of dodecane is mediated by CYP enzymes, particularly those in the CYP4 family and other families involved in xenobiotic metabolism.[1][2] this compound can serve as a probe substrate to assess the activity of these enzymes in various tissues and experimental models. This is particularly relevant in drug development, as many drug candidates are metabolized by CYPs, and understanding their activity is crucial for predicting drug efficacy and potential drug-drug interactions.[3][4]
-
Drug-Induced Metabolic Changes: New drug candidates can alter cellular metabolism. This compound can be used as a tracer to investigate how a drug affects fatty acid and xenobiotic metabolic pathways. By tracking the metabolism of this compound in the presence and absence of a drug, researchers can identify potential metabolic liabilities or off-target effects.
-
Kinetic Isotope Effect Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a kinetic isotope effect (KIE) in enzyme-catalyzed reactions, where the deuterated compound is metabolized at a slower rate.[5] Studying the metabolism of this compound alongside unlabeled dodecane can provide insights into the rate-limiting steps of alkane metabolism and the mechanisms of CYP-mediated reactions.
Data Presentation
Quantitative data from this compound tracer studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Illustrative Kinetic Parameters for this compound Hydroxylation by Human Liver Microsomes.
| Parameter | Value |
| Apparent Km (µM) | 15.2 ± 2.5 |
| Vmax (pmol/min/mg protein) | 350 ± 45 |
| Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) | 23.0 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Table 2: Example of this compound and its Metabolite Levels in a Cellular Assay.
| Compound | Control (pmol/106 cells) | Drug-Treated (pmol/106 cells) |
| This compound | 50.3 ± 5.1 | 75.8 ± 8.2 |
| 1-Dodecanol-d25 | 12.7 ± 1.8 | 8.4 ± 1.1 |
| Dodecanoic acid-d25 | 5.2 ± 0.7 | 3.1 ± 0.5 |
Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to assess the metabolism of this compound by cytochrome P450 enzymes in a subcellular fraction.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Ethyl acetate
-
Internal standard (e.g., Tridecane-d28)
-
GC-MS system
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine 50 µL of 0.1 M potassium phosphate buffer (pH 7.4), 10 µL of human liver microsomes (at 20 mg/mL), and 1 µL of the this compound stock solution (final concentration 100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 2,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Reconstitute the dried extract in a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to convert hydroxylated metabolites to their more volatile trimethylsilyl (B98337) (TMS) ethers.
-
Heat the sample at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample onto the GC-MS system.
-
Analyze the samples using a suitable GC temperature program and MS acquisition method (e.g., selected ion monitoring for this compound and its expected metabolites).
-
Protocol 2: Cellular Uptake and Metabolism of this compound in a Hepatocyte Cell Line (e.g., HepG2)
This protocol outlines a method to study the metabolism of this compound in a whole-cell model.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Test compound (drug)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Internal standard (e.g., Tridecane-d28)
-
Organic solvents (e.g., hexane, isopropanol)
-
GC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture HepG2 cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Prepare a working solution of this compound in serum-free medium (final concentration, e.g., 10 µM). It may be necessary to use a carrier solvent like DMSO at a final concentration of <0.1%.
-
For drug treatment groups, pre-incubate the cells with the test compound at the desired concentration for a specified time (e.g., 24 hours).
-
Remove the culture medium and add the this compound containing medium to the cells.
-
Incubate for a defined period (e.g., 4, 8, or 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, remove the medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in cell lysis buffer containing the internal standard.
-
-
Lipid Extraction:
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. For example, add a mixture of chloroform:methanol (2:1, v/v) to the cell lysate, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and this compound with its metabolites.
-
Dry the organic extract under a stream of nitrogen.
-
-
Sample Preparation and GC-MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis. Derivatization may be necessary as described in Protocol 1.
-
Analyze the samples by GC-MS to identify and quantify this compound and its deuterated metabolites.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound metabolic studies.
Caption: Proposed metabolic pathway of this compound in mammals.
References
- 1. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]
- 2. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fuel Analysis using Dodecane-d26
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantitative analysis of hydrocarbon components in fuels such as gasoline and diesel is critical for quality control, regulatory compliance, and research into fuel performance and emissions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and specific compound identification. The use of stable isotope-labeled internal standards, such as Dodecane-d26 (perdeuterated dodecane), is the gold standard for achieving high accuracy and precision in these complex matrices.
This compound is an ideal internal standard for the analysis of C10-C13 range n-alkanes and other fuel components due to its chemical similarity to the analytes of interest. As it co-elutes with or elutes near n-dodecane, it effectively compensates for variations in sample preparation, injection volume, and instrument response. Its distinct mass-to-charge ratio (m/z) allows for clear differentiation from the non-deuterated analytes in the mass spectrometer.
These application notes provide a detailed framework for the development and implementation of analytical methods using this compound for the quantitative analysis of hydrocarbons in fuel samples.
Experimental Protocols
Protocol 1: Quantitative Analysis of Light to Medium Chain Alkanes in Gasoline
This protocol details the use of this compound as an internal standard for the quantification of target alkanes in gasoline by GC-MS, drawing parallels from established methodologies like ASTM D5769 for aromatic compounds.[1][2][3]
1. Materials and Reagents
-
Solvents: Dichloromethane (B109758) (CH₂Cl₂), Pentane (C₅H₁₂), or Hexane (C₆H₁₄) (High purity, suitable for GC-MS analysis).
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.
-
Calibration Standard Stock Solution: Prepare a mixed stock solution containing the target n-alkanes (e.g., n-decane, n-undecane, n-dodecane, n-tridecane) at 1000 µg/mL each in the same solvent.
-
Gasoline Sample: Sourced from a commercial or research-grade provider.
2. Preparation of Calibration Standards
-
Perform serial dilutions of the Calibration Standard Stock Solution to prepare a series of at least five calibration standards with concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
Spike each calibration standard with the this compound Internal Standard Stock Solution to a constant final concentration (e.g., 10 µg/mL).
3. Sample Preparation
-
Allow the gasoline sample to equilibrate to room temperature.
-
Perform a preliminary dilution of the gasoline sample. A 1:100 (v/v) dilution in the chosen solvent is a typical starting point.[4]
-
Take a precise volume of the diluted gasoline sample and spike it with the this compound Internal Standard Stock Solution to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).
4. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
GC Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.[5]
-
Injection: 1 µL injection volume with a split ratio of 50:1. The split ratio may need to be adjusted based on sample concentration to avoid column overloading.
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes.
-
Ramp: Increase at 12.5 °C/min to 290 °C.
-
Hold: 4 minutes at 290 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Ions to Monitor for this compound:
-
Quantifier Ion: m/z 66.1
-
Qualifier Ions: m/z 50.1, 82.1, 196.3 (molecular ion)
-
-
Monitor the respective quantifier and qualifier ions for each target analyte.
-
5. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.99 for a valid calibration.
-
Calculate the concentration of the target alkanes in the prepared gasoline sample using the generated calibration curve.
-
Account for the initial dilution factor to determine the concentration in the original gasoline sample.
Protocol 2: Analysis of Hydrocarbon Profile in Diesel Fuel
This protocol is adapted for the more complex matrix of diesel fuel and may require a sample cleanup step to remove heavier, non-volatile components.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Solid Phase Extraction (SPE) Cartridges: Silica gel or Florisil cartridges for sample cleanup.
-
Elution Solvents: Hexane and a more polar solvent like dichloromethane for SPE.
2. Sample Preparation
-
Accurately weigh approximately 1 g of the diesel fuel sample into a volumetric flask.
-
Spike the sample with a known amount of the this compound Internal Standard Stock Solution.
-
Dilute to the mark with hexane.
-
Sample Cleanup (if necessary):
-
Condition an SPE cartridge with hexane.
-
Load the diluted diesel sample onto the cartridge.
-
Elute the aliphatic hydrocarbon fraction with hexane.
-
Collect the eluate and concentrate it under a gentle stream of nitrogen to a known final volume.
-
3. GC-MS Analysis and Data Processing
-
The GC-MS parameters and data analysis steps are the same as described in Protocol 1. The oven temperature program may need to be extended or modified to ensure the elution of all relevant hydrocarbons in the diesel range.
Data Presentation
Quantitative data from method validation should be summarized in clear, structured tables. Below are representative tables based on typical performance for this type of analysis.
Table 1: Calibration Data for n-Alkane Analysis using this compound Internal Standard
| Analyte | Concentration (µg/mL) | Analyte Peak Area | IS (this compound) Peak Area | Area Ratio (Analyte/IS) | Linearity (R²) |
| n-Decane | 1.0 | 150,234 | 1,201,872 | 0.125 | 0.9992 |
| 5.0 | 755,123 | 1,210,456 | 0.624 | ||
| 10.0 | 1,510,987 | 1,205,321 | 1.254 | ||
| 25.0 | 3,789,456 | 1,208,765 | 3.135 | ||
| 50.0 | 7,550,123 | 1,199,876 | 6.292 | ||
| n-Dodecane | 1.0 | 165,432 | 1,201,872 | 0.138 | 0.9995 |
| 5.0 | 830,123 | 1,210,456 | 0.686 | ||
| 10.0 | 1,655,987 | 1,205,321 | 1.374 | ||
| 25.0 | 4,150,456 | 1,208,765 | 3.434 | ||
| 50.0 | 8,280,123 | 1,199,876 | 6.901 |
Table 2: Method Validation Data for Hydrocarbon Analysis in a Spiked Gasoline Matrix
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Precision (%RSD, n=5) | LOD (µg/mL) | LOQ (µg/mL) |
| n-Decane | 20.0 | 19.5 | 97.5 | 2.8 | 0.15 | 0.50 |
| n-Undecane | 20.0 | 20.3 | 101.5 | 2.5 | 0.12 | 0.40 |
| n-Dodecane | 20.0 | 19.8 | 99.0 | 2.3 | 0.10 | 0.35 |
| n-Tridecane | 20.0 | 20.6 | 103.0 | 3.1 | 0.18 | 0.60 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on the standard deviation of replicate low-level measurements.
Visualizations
Experimental Workflow
Caption: Workflow for fuel analysis using an internal standard.
Internal Standard Quantification Logic
Caption: Logic of quantification using the internal standard method.
References
Application Notes & Protocols: The Role of Dodecane-d26 in Elucidating the Anaerobic Oxidation of Alkanes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The anaerobic oxidation of alkanes is a significant biogeochemical process and a key area of research in environmental microbiology and bioremediation. Understanding the metabolic pathways involved in the anaerobic degradation of these saturated hydrocarbons is crucial. Dodecane-d26 (perdeuterated dodecane) serves as an invaluable tool in these studies, acting as a stable isotope tracer to elucidate the initial activation steps and subsequent metabolic fate of long-chain alkanes by anaerobic microorganisms, particularly sulfate-reducing bacteria.
The primary mechanism for the anaerobic activation of n-alkanes is the addition of the alkane to a fumarate (B1241708) molecule, a reaction catalyzed by alkylsuccinate synthase.[1][2] This process forms an alkyl-substituted succinate, which can then be further metabolized. The use of this compound allows researchers to track the deuterium (B1214612) atoms through the metabolic pathway, providing definitive evidence for the proposed mechanism.
Application: Tracing Metabolic Pathways
This compound is employed to distinguish the metabolic products of dodecane (B42187) from the background of other organic molecules in complex environmental samples or microbial cultures. By using a fully deuterated substrate, the metabolites will be significantly heavier than their non-deuterated counterparts, allowing for their unambiguous identification using mass spectrometry.
A key finding from studies using this compound is the formation of dodecylsuccinic acids where all 26 deuterium atoms are retained.[3][4] This observation is critical because it strongly supports the fumarate addition mechanism. Alternative hypotheses, such as initial desaturation or hydroxylation of the alkane, would necessitate the loss of at least one deuterium atom.
Experimental Workflow for this compound Tracer Studies
Caption: Experimental workflow for tracing the anaerobic oxidation of dodecane using this compound.
Protocol: Investigation of Anaerobic Dodecane Oxidation using this compound
This protocol outlines the key steps for conducting a tracer experiment with this compound to identify metabolites from anaerobic alkane oxidation.
1. Preparation of Anaerobic Culture Medium:
-
Prepare a defined mineral medium for sulfate-reducing bacteria. The medium should be bicarbonate-free to rule out carboxylation as an initial activation step, and buffered, for instance with HEPES (25 mM, pH 7.5).
-
Dispense the medium into anaerobic culture vials, seal with butyl rubber stoppers, and purge with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20).
-
Autoclave to sterilize.
2. Inoculation and Substrate Addition:
-
Inoculate the prepared medium with an active anaerobic enrichment culture known to degrade alkanes.
-
Add this compound (and parallel non-deuterated dodecane controls) to the cultures as the primary carbon source. Dodecane can be added directly as a liquid.
-
Set up control vials without substrate and uninoculated controls.
-
Incubate the cultures in the dark at an appropriate temperature (e.g., 28°C) for several weeks to months.
3. Metabolite Extraction and Derivatization:
-
After a significant incubation period (e.g., 7 weeks), acidify the culture medium to a pH of ~2 with HCl.
-
Extract the organic acids from the aqueous phase using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Evaporate the solvent to concentrate the extracted metabolites.
-
Derivatize the metabolites to make them volatile for GC-MS analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters.
4. GC-MS Analysis:
-
Analyze the derivatized extracts using a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column for separating the metabolites.
-
Set the mass spectrometer to scan a relevant mass range to detect the expected deuterated and non-deuterated metabolites.
5. Data Interpretation:
-
Compare the mass spectra of metabolites from cultures grown on this compound with those grown on non-deuterated dodecane and with authentic standards if available.
-
The key is to identify peaks in the this compound samples that correspond to the deuterated dodecylsuccinic acid. The molecular ion and key fragments will be shifted by the mass of the deuterium atoms.
Data Presentation: Mass Spectral Evidence
The following table summarizes the expected mass-to-charge ratios (m/z) for key fragments of the di-TMS-ester of dodecylsuccinic acid, comparing the metabolites from non-deuterated (H26) and perdeuterated (D26) dodecane.
| Fragment Ion | Proposed Structure | m/z (from H26-Dodecane) | m/z (from D26-Dodecane) | Mass Shift (Da) |
| M | Molecular Ion | 414 | 440 | +26 |
| M-15 | [M - CH₃]⁺ | 399 | 424 | +25 |
| M-117 | [M - •COOTMS]⁺ | 297 | 323 | +26 |
| 217 | [TMS-OOC-CH=CH-COOTMS]⁺ fragment | 217 | 217 | 0 |
| 147 | [(CH₃)₂Si=O-TMS]⁺ | 147 | 147 | 0 |
Data is illustrative and based on typical fragmentation patterns of silylated dicarboxylic acids.
The retention of all 26 deuterium atoms in the dodecyl moiety of the dodecylsuccinic acid metabolite provides strong evidence for the fumarate addition mechanism.
Proposed Signaling Pathway: Anaerobic Oxidation of Dodecane via Fumarate Addition
The following diagram illustrates the initial step in the anaerobic oxidation of n-dodecane.
Caption: Initial activation of n-dodecane via addition to fumarate.
Conclusion
The use of this compound as a stable isotope tracer has been instrumental in confirming the fumarate addition mechanism as a key initial step in the anaerobic oxidation of long-chain alkanes. This methodology provides a robust framework for researchers to investigate the metabolic capabilities of anaerobic microorganisms in various environments. The detailed protocols and expected data presented here offer a guide for designing and interpreting experiments aimed at elucidating the biogeochemical cycling of hydrocarbons.
References
- 1. Enzymes involved in the anaerobic oxidation of n-alkanes: from methane to long-chain paraffins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaerobic oxidation of long-chain n-alkanes by the hyperthermophilic sulfate-reducing archaeon, Archaeoglobus fulgidus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anaerobic oxidation of n-dodecane by an addition reaction in a sulfate-reducing bacterial enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Determining the Optimal Concentration of Dodecane-d26 for Calibration in Quantitative Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving high accuracy and precision.[1][2][3] An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls to correct for variations that may occur during sample preparation, injection, and analysis.[3][4] Stable isotope-labeled compounds, such as Dodecane-d26, are considered the gold standard for use as internal standards, especially in mass spectrometry-based methods. This is due to their chemical and physical properties being nearly identical to their non-labeled analyte counterparts, ensuring they experience similar matrix effects and extraction recovery, while being distinguishable by their mass-to-charge ratio (m/z).
The selection of an appropriate concentration for the internal standard is a critical step in method development and validation. An optimized IS concentration ensures a stable and reproducible response, leading to reliable quantification. This document provides a detailed protocol for determining the optimal concentration of this compound for use as an internal standard in the quantitative analysis of hydrocarbons and other relevant analytes.
Principle of Internal Standardization with this compound
This compound (CD₃(CD₂)₁₀CD₃) is the deuterated form of dodecane (B42187) (C₁₂H₂₆). In a typical quantitative analysis, a constant, known amount of this compound is added to every sample and calibration standard. The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of this compound. This ratio corrects for potential variations in sample volume, injection volume, and instrument response. The use of a deuterated standard like this compound is a form of isotope dilution mass spectrometry (IDMS), which is recognized as a highly accurate quantification technique.
Experimental Protocol for Determining Optimal this compound Concentration
The optimal concentration of this compound should be determined during the analytical method development and validation process. The primary goal is to find a concentration that provides a robust and consistent signal across the entire calibration range of the analyte without causing detector saturation or significant ion suppression.
Materials and Reagents
-
This compound (isotopic purity ≥ 98%)
-
Target analyte(s) of interest
-
High-purity solvent (e.g., hexane, dichloromethane, compatible with the analytical method)
-
Matrix blank (the same matrix as the samples to be analyzed, e.g., plasma, soil extract, etc.)
-
Standard laboratory glassware and calibrated pipettes
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in a suitable solvent at a concentration of, for example, 1 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of at least five calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the samples.
-
This compound Working Solutions: From the this compound stock solution, prepare a series of working solutions at different concentrations to be tested. For example, prepare working solutions at 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL.
Experimental Procedure
-
Spiking of Calibration Standards: For each this compound working solution concentration being tested, prepare a full set of calibration standards. To do this, spike a constant volume of the this compound working solution into each analyte calibration standard.
-
Sample Preparation: The sample preparation procedure (e.g., extraction, derivatization) should be applied consistently to all prepared standards.
-
GC-MS Analysis: Analyze each set of calibration standards using the developed GC-MS method. Ensure that the instrumental parameters are optimized for the detection of both the analyte and this compound. For this compound, monitor its specific quantifier and qualifier ions (e.g., quantifier ion: 66.1 m/z; qualifier ions: 50.1, 82.1, and 196.3 m/z).
-
Data Evaluation: For each tested concentration of this compound, evaluate the following parameters:
-
Linearity: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Determine the coefficient of determination (R²). An acceptable linearity is generally indicated by an R² ≥ 0.995.
-
Precision: At each calibration level, calculate the relative standard deviation (RSD) of the response ratios from at least three replicate injections. The RSD should typically be ≤ 15%.
-
Accuracy: The accuracy of the calibration standards should be within a defined range, often 85-115% of the nominal concentration (or 80-120% at the Lower Limit of Quantification).
-
Sensitivity (Signal-to-Noise Ratio): At the Lower Limit of Quantification (LLOQ), the signal-to-noise ratio (S/N) for the this compound peak should be sufficient for reliable detection and integration (typically S/N ≥ 10).
-
Data Presentation
The quantitative data from the optimization experiments should be summarized in tables to facilitate comparison and selection of the optimal this compound concentration.
Table 1: Evaluation of Linearity at Different this compound Concentrations
| This compound Concentration | Calibration Range (ng/mL) | Slope | Intercept | Coefficient of Determination (R²) |
| 1 µg/mL | 1 - 100 | 0.985 | 0.012 | 0.9985 |
| 5 µg/mL | 1 - 100 | 0.198 | 0.005 | 0.9992 |
| 10 µg/mL | 1 - 100 | 0.099 | 0.002 | 0.9995 |
| 25 µg/mL | 1 - 100 | 0.040 | 0.001 | 0.9991 |
| 50 µg/mL | 1 - 100 | 0.020 | 0.001 | 0.9988 |
Table 2: Evaluation of Precision (RSD %) of Response Ratios at Different this compound Concentrations
| Analyte Conc. (ng/mL) | 1 µg/mL IS | 5 µg/mL IS | 10 µg/mL IS | 25 µg/mL IS | 50 µg/mL IS |
| 1 (LLOQ) | 12.5% | 8.2% | 6.5% | 9.8% | 14.2% |
| 10 | 8.9% | 5.1% | 3.2% | 4.5% | 7.8% |
| 50 | 6.2% | 3.5% | 2.1% | 2.9% | 5.1% |
| 100 | 5.5% | 2.8% | 1.8% | 2.5% | 4.3% |
Table 3: Evaluation of Accuracy (% Recovery) at Different this compound Concentrations
| Analyte Conc. (ng/mL) | 1 µg/mL IS | 5 µg/mL IS | 10 µg/mL IS | 25 µg/mL IS | 50 µg/mL IS |
| 1 (LLOQ) | 88.5% | 95.3% | 98.2% | 93.1% | 86.7% |
| 10 | 96.2% | 98.9% | 101.5% | 99.8% | 97.4% |
| 50 | 98.8% | 101.2% | 102.3% | 101.1% | 99.5% |
| 100 | 102.1% | 103.5% | 102.8% | 103.2% | 101.9% |
Visualization of Workflows
Logical Workflow for Determining Optimal IS Concentration
Caption: Workflow for optimizing the internal standard concentration.
Signaling Pathway for Internal Standard Method
References
Application Notes and Protocols for the Quantitative Analysis of Volatile Organic Compounds using Dodecane-d26
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of volatile organic compounds (VOCs) using Dodecane-d26 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is a robust method for improving the accuracy and precision of VOC quantification by correcting for variability in sample preparation and analysis.[1][2] This document outlines the principles of isotope dilution mass spectrometry, sample preparation techniques, GC-MS instrumental parameters, and method validation.
Introduction to this compound in VOC Analysis
Volatile organic compounds are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their roles as biomarkers and potential contaminants.[3][4] Accurate and precise quantification of VOCs is crucial for reliable data interpretation. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of VOCs.[5]
The use of an internal standard is critical in quantitative analysis to correct for variations that can occur during sample preparation, injection, and instrument response. Isotopically labeled standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods. This compound is chemically almost identical to its non-deuterated counterpart, n-dodecane, but has a different mass due to the replacement of hydrogen atoms with deuterium. This ensures that it behaves similarly to the analytes of interest during extraction and chromatographic separation, while being distinguishable by the mass spectrometer.
Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₂D₂₆ |
| Molecular Weight | 196.50 g/mol |
| CAS Number | 16416-30-1 |
| Boiling Point | ~216 °C (for n-dodecane) |
| Primary Use | Internal standard for GC-MS analysis of hydrocarbons and other VOCs. |
Experimental Protocols
Sample Preparation and Extraction
The choice of sample preparation and extraction technique is critical for the successful analysis of VOCs and depends on the sample matrix. Common techniques include headspace (HS) sampling, solid-phase microextraction (SPME), and purge and trap (P&T).
2.1.1. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This technique is suitable for the analysis of VOCs in liquid and solid samples.
-
Protocol:
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial.
-
Add a precise volume of this compound internal standard solution to the vial. The final concentration of the internal standard should be within the calibration range.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the VOCs to partition into the headspace.
-
Inject a known volume of the headspace gas into the GC-MS system.
-
2.1.2. Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that is highly effective for concentrating VOCs from a sample.
-
Protocol:
-
Place a known amount of the sample into a vial.
-
Add a precise volume of this compound internal standard solution.
-
Seal the vial and expose a SPME fiber to the headspace or directly immerse it in a liquid sample for a defined period (e.g., 30 minutes) at a specific temperature.
-
Retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
-
2.1.3. Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)
This method is commonly used for the analysis of VOCs in water samples.
-
Protocol:
-
Place a known volume of the water sample (e.g., 5-25 mL) into a sparging vessel.
-
Add a precise volume of this compound internal standard solution.
-
Purge the sample with an inert gas (e.g., helium) for a specific time (e.g., 11 minutes). The purged VOCs are trapped on an adsorbent trap.
-
Heat the trap to desorb the VOCs, which are then transferred to the GC-MS for analysis.
-
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of VOCs. These should be optimized for the specific analytes and instrument.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 40°C, hold for 2 min; Ramp 1: 10°C/min to 150°C; Ramp 2: 20°C/min to 250°C, hold for 5 min |
| Injector Temperature | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
| This compound Quantifier Ion | 66.1 m/z |
| This compound Qualifier Ions | 50.1, 82.1, 196.3 m/z |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by creating a calibration curve for each target VOC.
Calibration Curve Construction
-
Prepare a series of calibration standards with known concentrations of the target VOCs.
-
Add a constant amount of this compound internal standard to each calibration standard.
-
Analyze the standards using the optimized GC-MS method.
-
For each calibration point, calculate the response factor (RF) using the following equation:
RF = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Concentration of Analyte)
-
Plot the peak area ratio (Analyte/IS) against the concentration of the analyte and perform a linear regression to obtain the calibration curve.
Sample Quantification
-
Analyze the unknown samples spiked with the same amount of this compound as the calibration standards.
-
Determine the peak area ratio of the analyte to the internal standard in the sample.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Illustrative Quantitative Data
The following tables present illustrative quantitative data for the analysis of representative VOCs. This data demonstrates the expected performance of a method using a deuterated internal standard.
Table 1: Linearity of Representative VOCs
| Analyte | Calibration Range (µg/L) | R² |
| Benzene | 0.5 - 100 | >0.995 |
| Toluene | 0.5 - 100 | >0.995 |
| Ethylbenzene | 0.5 - 100 | >0.995 |
| m,p-Xylene | 0.5 - 100 | >0.995 |
| o-Xylene | 0.5 - 100 | >0.995 |
| Naphthalene | 1.0 - 200 | >0.995 |
Table 2: Illustrative Recovery and Precision Data
| Analyte | Spiked Concentration (µg/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzene | 10 | 98 | 5.2 |
| Toluene | 10 | 101 | 4.8 |
| Ethylbenzene | 10 | 99 | 5.5 |
| Naphthalene | 20 | 95 | 6.1 |
Table 3: Illustrative Method Detection Limits (MDLs)
| Analyte | MDL (µg/L) |
| Benzene | 0.1 |
| Toluene | 0.1 |
| Ethylbenzene | 0.1 |
| Naphthalene | 0.2 |
Mandatory Visualizations
Experimental Workflow for VOC Analysis
Caption: Workflow for quantitative VOC analysis using an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Caption: Principle of quantification by isotope dilution mass spectrometry.
Conclusion
The use of this compound as an internal standard provides a reliable and accurate method for the quantitative analysis of volatile organic compounds by GC-MS. By compensating for variations in sample preparation and instrument response, this approach enhances data quality, which is essential for researchers, scientists, and drug development professionals. The protocols and data presented in these application notes serve as a guide for developing and validating robust analytical methods for VOC analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Water Matrix Certified Reference Material for Volatile Organic Compounds Analysis in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]
sample preparation techniques for using Dodecane-d26 in water analysis
Introduction
Dodecane-d26, the deuterated form of dodecane, serves as an excellent internal standard or surrogate for the analysis of non-polar and semi-volatile organic compounds (SVOCs) in aqueous matrices.[1][2] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, but its mass is significantly different, allowing for clear differentiation and accurate quantification using mass spectrometry (MS) based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The use of this compound helps to correct for the loss of analytes during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3]
This document provides detailed application notes and protocols for the utilization of this compound in water analysis, focusing on three common sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Stir Bar Sorptive Extraction (SBSE).
Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used technique for extracting organic compounds from aqueous samples based on their differential solubility in two immiscible liquids.[4] It is a robust method suitable for a wide range of SVOCs.
Application Notes
This compound is introduced into the water sample at a known concentration before the extraction process. Its recovery after extraction and analysis provides a measure of the efficiency of the entire analytical method for compounds with similar properties. Dichloromethane (B109758) is a common and effective solvent for extracting a broad spectrum of organic compounds.
Quantitative Data
| Parameter | Value | Reference |
| Spiking Concentration of this compound | 10 - 100 µg/L | General Practice |
| Sample Volume | 500 - 1000 mL | |
| Extraction Solvent | Dichloromethane (CH₂Cl₂) | |
| Solvent Volume | 3 x 50 mL aliquots | |
| Typical Analyte Recovery | 60 - 125% | |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Protocol
-
Sample Collection: Collect a 1 L water sample in a clean glass bottle.
-
Internal Standard Spiking: Add a precise volume of a standard solution of this compound in a water-miscible solvent (e.g., methanol) to the water sample to achieve the desired concentration.
-
pH Adjustment: Adjust the pH of the water sample as required by the target analytes. For neutral SVOCs, no pH adjustment is typically needed.
-
Extraction:
-
Transfer the water sample to a 2 L separatory funnel.
-
Add 50 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The dichloromethane layer will be at the bottom.
-
Drain the dichloromethane layer into a collection flask.
-
Repeat the extraction two more times with fresh 50 mL aliquots of dichloromethane, combining all extracts.
-
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Analyze the concentrated extract by GC-MS.
Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. It is a more modern and often more efficient alternative to LLE, using smaller volumes of solvent.
Application Notes
This compound is added to the water sample prior to passing it through the SPE cartridge. The choice of sorbent is critical and depends on the polarity of the target analytes. For non-polar compounds like dodecane, a C18 (octadecyl) sorbent is commonly used.
Quantitative Data
| Parameter | Value | Reference |
| Spiking Concentration of this compound | 1 - 50 µg/L | General Practice |
| Sample Volume | 100 - 1000 mL | |
| SPE Sorbent | C18 (Octadecyl) | |
| Elution Solvent | Dichloromethane or Acetonitrile (B52724) | |
| Typical Analyte Recovery | 80 - 120% | |
| Limit of Quantification (LOQ) | 0.05 - 1 µg/L |
Experimental Protocol
-
Sample Collection: Collect a 500 mL water sample.
-
Internal Standard Spiking: Spike the sample with a known amount of this compound.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of dichloromethane through the C18 SPE cartridge.
-
Pass 5 mL of methanol (B129727) through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the retained analytes and this compound with 2 x 5 mL aliquots of dichloromethane.
-
Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the final extract by GC-MS.
Workflow Diagram
Caption: Solid-Phase Extraction Workflow.
Stir Bar Sorptive Extraction (SBSE)
SBSE is a solventless sample preparation method for the extraction and enrichment of organic compounds from aqueous matrices. It is based on the partitioning of analytes into a polymer coating on a magnetic stir bar.
Application Notes
SBSE is particularly effective for trace analysis of non-polar and semi-volatile compounds. The stir bar is coated with polydimethylsiloxane (B3030410) (PDMS), which has a high affinity for compounds like dodecane. This compound is added to the sample before the extraction begins.
Quantitative Data
| Parameter | Value | Reference |
| Spiking Concentration of this compound | 0.1 - 10 µg/L | General Practice |
| Sample Volume | 10 - 250 mL | |
| Stir Bar Coating | Polydimethylsiloxane (PDMS) | |
| Extraction Time | 30 - 120 minutes | |
| Desorption | Thermal or Liquid Desorption | |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
Experimental Protocol
-
Sample Collection: Place a 20 mL water sample into a headspace vial.
-
Internal Standard Spiking: Add the this compound internal standard to the water sample.
-
Extraction:
-
Place a PDMS-coated stir bar into the vial.
-
Stir the sample at a constant speed (e.g., 1000 rpm) for 60 minutes at room temperature.
-
-
Desorption (Thermal):
-
Remove the stir bar with clean forceps, gently dry it with a lint-free tissue, and place it in a thermal desorption tube.
-
The tube is then placed in a thermal desorption unit connected to a GC-MS for analysis.
-
-
Desorption (Liquid):
-
Alternatively, place the stir bar in a small vial with a suitable solvent (e.g., 200 µL of acetonitrile or hexane).
-
Sonication can be used to facilitate the desorption of the analytes from the stir bar.
-
-
Analysis: Inject the desorption solvent into the GC-MS for analysis.
Workflow Diagram
Caption: Stir Bar Sorptive Extraction Workflow.
Method Validation
All analytical methods employing this compound should be properly validated to ensure they are fit for purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The recovery of this compound should fall within an acceptable range (typically 70-130%) for the results to be considered valid.
References
Troubleshooting & Optimization
troubleshooting Dodecane-d26 peak splitting in gas chromatography
Technical Support Center: Gas Chromatography
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during gas chromatography experiments.
Troubleshooting Guide: Dodecane-d26 Peak Splitting
This guide addresses the issue of peak splitting for this compound, a common internal standard. The questions below will help you diagnose and resolve the problem methodically.
Q1: Why is my this compound peak splitting or showing a "shoulder"?
Peak splitting, where a single compound appears as two or more merged peaks, is almost always related to the sample introduction (the inlet) or the column itself.[1] The most common causes can be categorized into three areas: injection-related problems, column issues, and improper method parameters.
A. Injection-Related Issues
-
Faulty Injection Technique: Inconsistent or slow manual injections can cause the sample to be introduced as a broad band, leading to splitting.[1] Using an autosampler can help avoid these inconsistencies.[1]
-
Improper Liner Choice or Condition: The liner can be a major source of problems. Using the wrong type of liner or one that is contaminated or contains poorly packed glass wool can lead to inefficient sample vaporization and peak splitting.[2] Aerosol droplets reaching the column instead of a homogeneous vapor cloud can also be a contributing factor.[3]
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can prevent the sample from focusing correctly at the head of the column. This is particularly common in splitless injections.
B. Column-Related Issues
-
Improper Column Installation: If the column is not cut cleanly or is installed at the incorrect depth in the inlet, it can create dead volume or cause turbulent flow, leading to distorted peaks. Peak splitting that appears immediately after a new column installation often points to this issue.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. This contamination can interact with the analyte, causing peak distortion.
-
Column Degradation: Exposure to oxygen at high temperatures or exceeding the column's temperature limit can damage the stationary phase. This degradation can lead to a loss of efficiency and poor peak shape, including splitting.
C. Method Parameter Issues
-
Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent. If the temperature is too high, the sample will not condense and focus into a tight band at the column inlet, resulting in broad or split peaks.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting, which can sometimes be misinterpreted as splitting.
Frequently Asked Questions (FAQs)
Q2: How can I tell if the peak splitting is due to the injector or the column?
A good diagnostic step is to trim the column. If trimming 10-20 cm from the front of the column resolves the peak splitting, the issue was likely contamination or degradation at the column head. If the problem persists, it is more likely related to the injection port (e.g., the liner) or the injection technique itself.
Q3: Can the solvent I use to dissolve my this compound standard cause peak splitting?
Yes. This is known as the "solvent effect." If your solvent is not compatible with the stationary phase (e.g., injecting a polar solvent like acetonitrile (B52724) onto a non-polar column), it can cause the sample to bead up on the stationary phase instead of forming a smooth film. This leads to improper focusing and can result in split peaks. When possible, dissolve the sample in a solvent that is compatible with the stationary phase.
Q4: I'm using a splitless injection. Are there specific parameters I should check?
For splitless injections, proper analyte focusing is critical. Two key techniques are:
-
Solvent Focusing: Set the initial oven temperature approximately 20°C below the solvent's boiling point to allow the solvent to condense on the column, trapping the analytes in a narrow band.
-
Cold Trapping (Analyte Focusing): This is used for more volatile analytes. The initial oven temperature is set well below the boiling point of the analytes themselves to ensure they condense at the column inlet. Failure to achieve proper focusing in splitless mode is a very common cause of peak splitting.
Q5: My peaks for all compounds, not just this compound, are splitting. What does this indicate?
If all peaks in your chromatogram are splitting, it suggests a systemic problem that occurs before separation. Common causes include:
-
A void or channel in the packing material at the head of the column.
-
A partially blocked frit or liner.
-
Improper column installation creating a dead volume.
Quantitative Data Summary
The table below summarizes key chromatographic parameters that are affected by peak splitting, comparing ideal values to those observed with a problematic peak shape.
| Parameter | Ideal Value (Good Peak) | Problematic Value (Split Peak) | Description |
| Asymmetry Factor (As) | 0.9 - 1.2 | < 0.9 (Fronting) or > 1.5 (Tailing/Splitting) | A measure of peak symmetry. Split peaks often lead to high asymmetry values. |
| Tailing Factor (Tf) | ~1.0 | > 2.0 | Measures the degree of peak tailing. Severe splitting can be seen as extreme tailing. |
| Resolution (Rs) | > 1.5 | < 1.0 (between split portions) | Measures the separation between two peaks. A split peak has zero resolution between its components. |
| Peak Shape | Symmetrical, Gaussian | Two distinct apices or a severe shoulder | Visual inspection is the primary indicator of splitting. |
Experimental Protocols
Protocol 1: How to Inspect and Replace an Injection Port Liner
-
Cool Down: Lower the injector and oven temperatures to safe levels (e.g., below 50°C) and turn off the carrier gas flow at the instrument.
-
Remove the Septum Nut: Unscrew the septum nut from the top of the injection port.
-
Remove the Liner: Carefully use liner removal tweezers to pull the old liner straight out of the injector. Be aware that it may be hot.
-
Inspect: Examine the old liner for contamination (discoloration) and check the condition of any glass wool packing.
-
Install New Liner: Place a new, deactivated O-ring on the new liner. Gently insert the new liner into the injector until it is fully seated.
-
Reassemble: Re-install the septum and septum nut. Do not overtighten.
-
Leak Check: Restore carrier gas flow and perform a leak check on the fitting.
Protocol 2: How to Properly Cut and Install a GC Column
-
Score the Tubing: Using a ceramic scoring wafer or diamond-tipped scribe, gently score the polyimide coating on the outside of the fused silica (B1680970) column. Do not apply heavy pressure.
-
Break the Column: Hold the column on either side of the score and snap it cleanly away from the scored side.
-
Inspect the Cut: Use a small magnifier to inspect the cut end. It should be a clean, flat, 90-degree surface with no jagged edges or shards. If the cut is poor, repeat the process.
-
Install Fittings: Slide a new column nut and ferrule onto the column end.
-
Position the Column: Carefully insert the column into the inlet to the correct depth as specified by your instrument manufacturer. This is a critical step to avoid peak distortion.
-
Tighten Fittings: Tighten the column nut finger-tight, then use a wrench to tighten it an additional half-turn to set the ferrule.
-
Condition and Verify: Pressurize the system, perform a leak check, and condition the column according to the manufacturer's instructions before analysis.
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing the cause of peak splitting.
Caption: A step-by-step workflow for troubleshooting peak splitting in gas chromatography.
References
Technical Support Center: Mitigating Matrix Effects with Dodecane-d26
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Dodecane-d26 as an internal standard to mitigate matrix effects in complex samples analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in GC-MS analysis?
A1: Matrix effects in gas chromatography-mass spectrometry (GC-MS) refer to the alteration of an analyte's signal response—either suppression or enhancement—due to the co-eluting components of the sample matrix.[1] In complex samples such as plasma, tissue, or environmental extracts, the matrix consists of all components other than the target analyte.[1][2] These effects can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity.[1]
Q2: What are the primary causes of matrix effects in a GC-MS system?
A2: The main causes of matrix effects in GC-MS are:
-
Matrix-Induced Enhancement: This is the most common effect observed in GC-MS. It happens when non-volatile matrix components accumulate in the GC inlet liner and at the head of the column.[1] These components can mask "active sites" where sensitive analytes might otherwise adsorb or degrade, thus protecting the target analytes and leading to an artificially high signal response.
-
Matrix-Induced Suppression: Although less frequent than enhancement in GC-MS, signal suppression can occur. This can be caused by competition for ionization in the MS source or by matrix components that interfere with the transfer of the analyte from the GC to the MS.
-
Competition in Derivatization: If a derivatization step is employed to increase the volatility of analytes, matrix components with similar functional groups can compete for the derivatizing agent. This can lead to incomplete derivatization of the target analyte and a consequently lower signal.
Q3: How does this compound help in mitigating matrix effects?
A3: this compound is a deuterated form of dodecane (B42187), a straight-chain alkane. When used as an internal standard, a known amount is added to all samples, calibration standards, and quality controls. The principle is that this compound, being chemically similar to many non-polar to semi-polar analytes, will experience similar matrix effects (enhancement or suppression) and variability during sample preparation and injection. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the this compound response. This ratio remains stable even if both signals are equally enhanced or suppressed, leading to more accurate and precise results.
Q4: When is this compound a suitable internal standard?
A4: this compound is a suitable internal standard for the analysis of volatile and semi-volatile organic compounds, particularly non-polar compounds like other hydrocarbons, fatty acid methyl esters (FAMEs), and certain environmental contaminants. Its utility is highest when its chemical and physical properties closely mimic those of the analyte of interest, ensuring that it is affected by the matrix in a similar way.
Q5: What are the key purity considerations for this compound as an internal standard?
A5: The purity of the internal standard is critical. It is advisable that the internal standard be as pure as possible. Key considerations include:
-
Isotopic Purity: The this compound should have a high degree of deuteration to avoid signal overlap with the native dodecane or other analytes.
-
Chemical Purity: The standard should be free from impurities that could co-elute with and interfere with the analyte of interest. It is crucial to ensure that no peak from the internal standard interferes with the peak of the analyte being measured.
Troubleshooting Guides
Issue 1: Poor reproducibility of the analyte/Dodecane-d26 area ratio.
-
Possible Cause: Differential Matrix Effects. The analyte and this compound may be experiencing different degrees of signal enhancement or suppression. This can occur if they do not co-elute perfectly, exposing them to different matrix components as they exit the GC column.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the GC oven temperature program to ensure the analyte and this compound co-elute as closely as possible.
-
Evaluate Sample Cleanup: A more rigorous sample cleanup procedure (e.g., solid-phase extraction) may be necessary to remove interfering matrix components.
-
Check for System Activity: Active sites in the GC inlet or column can affect polar or sensitive analytes differently than the non-polar this compound. Deactivating the inlet liner or using a new, inert column may be necessary.
-
Issue 2: Analyte and this compound do not co-elute.
-
Possible Cause: Chromatographic Isotope Effect. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.
-
Troubleshooting Steps:
-
Confirm Co-elution: Inject a standard containing both the analyte and this compound in a clean solvent. Overlay the chromatograms for the respective ions to visually inspect the degree of co-elution.
-
Adjust GC Method: Modify the temperature ramp rate or carrier gas flow rate to improve co-elution. A slower ramp rate can sometimes improve the resolution between closely eluting compounds.
-
Issue 3: Unexpectedly high or low analyte concentrations.
-
Possible Cause: Incorrect Internal Standard Concentration. An error in the preparation of the this compound spiking solution will lead to systematic errors in the quantification of all samples.
-
Troubleshooting Steps:
-
Verify IS Concentration: Carefully reprepare the this compound stock and working solutions and verify their concentrations.
-
Check for IS Purity: Ensure the purity of the this compound standard. Impurities could potentially interfere with the analyte peak.
-
Experimental Protocols
Protocol 1: General Workflow for Using this compound as an Internal Standard
This protocol provides a general framework. Specific parameters should be optimized for your particular analyte, matrix, and instrumentation.
-
Preparation of this compound Spiking Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane, methanol) at a concentration of 100 µg/mL.
-
From the stock solution, prepare a working spiking solution at a concentration that will result in a final concentration in the sample that is in the mid-range of the calibration curve for the analyte of interest. A common starting point is 1 µg/mL.
-
-
Sample Preparation:
-
To a known volume or weight of your sample (e.g., 1 mL of plasma, 1 g of homogenized tissue), add a precise volume of the this compound working solution.
-
Add the same amount of this compound to all calibration standards and quality control samples.
-
Proceed with your established extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
-
GC-MS Analysis:
-
Inject the final extract into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) or full scan mode, ensuring you are monitoring at least one unique and abundant ion for both your analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the response ratio: Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for your calibration standards.
-
Determine the concentration of the analyte in your samples from the calibration curve.
-
Protocol 2: Example for Analysis of a Volatile Analyte in Plasma using HS-SPME-GC-MS
This protocol is adapted for the analysis of volatile compounds where headspace solid-phase microextraction (HS-SPME) is used for sample preparation.
-
Materials and Reagents:
-
SPME Fiber (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (e.g., 10 mL) with PTFE/silicone septa
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Sodium chloride (NaCl)
-
-
Sample Preparation:
-
Aliquot 1.0 mL of plasma into a 10 mL headspace vial.
-
Spike 10 µL of the 1 µg/mL this compound internal standard solution into the plasma.
-
Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Immediately cap the vial tightly and vortex for 10 seconds.
-
-
HS-SPME and GC-MS Analysis:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Incubate the sample (e.g., at 60°C for 15 minutes) to allow for equilibration of the analytes in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to extract the volatile compounds.
-
Retract the fiber and immediately inject it into the hot GC inlet for thermal desorption of the analytes onto the column.
-
Typical GC-MS parameters:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Parameters: Electron Ionization (EI) at 70 eV, monitoring appropriate ions for the analyte and this compound (e.g., m/z 66.1 for this compound).
-
-
Quantitative Data Summary
The effectiveness of an internal standard is demonstrated by the consistency of the analyte/internal standard response ratio across samples with varying matrix effects. The following tables present hypothetical data to illustrate the mitigation of matrix effects using this compound.
Table 1: Hypothetical Analyte Response With and Without Internal Standard Correction in Different Sample Matrices
| Sample Matrix | Analyte Peak Area (No IS) | This compound Peak Area | Analyte/IS Ratio | % Signal Suppression (Analyte) | Corrected Concentration (Arbitrary Units) |
| Solvent Standard | 1,000,000 | 1,200,000 | 0.83 | 0% | 10.0 |
| Plasma Extract 1 | 750,000 | 900,000 | 0.83 | 25% | 10.0 |
| Soil Extract 1 | 500,000 | 600,000 | 0.83 | 50% | 10.0 |
| Wastewater Extract 1 | 850,000 | 1,020,000 | 0.83 | 15% | 10.0 |
This table illustrates that even with significant signal suppression in different matrices, the analyte/internal standard ratio remains constant, allowing for accurate quantification.
Table 2: Example GC-MS Parameters for Analytes Amenable to this compound Internal Standardization
| Parameter | Setting |
| GC System | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Analyte-specific ions and this compound quantifier/qualifier ions |
Visualizations
Caption: A generalized workflow for using this compound as an internal standard.
Caption: How an internal standard corrects for matrix effects.
References
Technical Support Center: Dodecane-d26 Isotopic Stability in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dodecane-d26 in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to isotopic exchange (H/D exchange) in acidic media?
A: Generally, this compound is expected to be highly resistant to isotopic exchange in most common acidic media. The carbon-deuterium (C-D) bonds in alkanes are non-polar and strong, making them relatively inert.[1] Significant isotopic exchange of alkanes typically requires harsh conditions, such as high temperatures or the presence of specific metal catalysts, which are not characteristic of typical acidic solutions used in drug development or routine organic synthesis.[2]
Q2: Under what conditions could isotopic exchange of this compound potentially occur?
A: While unlikely under standard laboratory conditions, the potential for H/D exchange increases with:
-
Extreme Acidity: Exposure to superacids could potentially facilitate exchange, although this is not a common experimental condition for this type of molecule.
-
High Temperatures: Elevated temperatures (e.g., 150-300 °C) in the presence of a catalyst can promote H/D exchange in alkanes.[2]
-
Presence of Catalysts: Certain transition metals (like platinum, iridium) and metal oxides are known to catalyze H/D exchange in alkanes.[1][2] Brønsted acid sites on catalyst surfaces, such as activated carbon, can also facilitate exchange.
Q3: Can I use common deuterated acids like DCl or D₂SO₄ with this compound without causing back-exchange?
A: Yes, for most applications, using deuterated acids should not pose a significant risk of back-exchange (D to H) with this compound itself, due to the inert nature of the alkane's C-D bonds. However, it's crucial to ensure the purity of the deuterated acid, as any contaminating H₂O could serve as a proton source for other exchange-susceptible compounds in your mixture.
Q4: How can I verify the isotopic purity of my this compound after an experiment involving acidic conditions?
A: The most reliable methods for determining isotopic purity are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any C-H bonds that would appear if exchange has occurred. Comparing the integral of these signals to a known internal standard can quantify the extent of exchange.
-
Mass Spectrometry (MS): Mass spectrometry can precisely measure the molecular weight of the Dodecane. A decrease in mass would indicate a loss of deuterium (B1214612) atoms and their replacement with hydrogen.
Q5: My results suggest a loss of deuterium from this compound. What should I investigate?
A: If you suspect isotopic exchange, please refer to our troubleshooting guide below. Key areas to investigate include unintended catalytic activity from your reaction vessel or reagents, and higher than expected reaction temperatures.
Troubleshooting Guide
Issue: Unexpected Loss of Deuterium Content from this compound
This guide will help you troubleshoot potential causes for the loss of isotopic labeling from this compound when used in acidic media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for D-loss in this compound.
Data Summary
| C-H Bond Type | General Conditions for H/D Exchange | Catalyst Often Required | Relative Ease of Exchange |
| Alkanes (like Dodecane) | High temperatures (150-300°C), strong acids, or presence of metal catalysts. | Yes (Metals, Metal Oxides) | Very Difficult |
| α to Carbonyl (Ketones, etc.) | Mild acid or base catalysis at room temperature. | Acid or Base | Easy |
| Aromatic (Arenes) | Strong deuterated Brønsted or Lewis acids. | Strong Acid | Moderate |
| Amide (Protein Backbone) | pH dependent, minimal exchange around pH 2.6. | None (spontaneous with D₂O) | Varies with solvent accessibility |
Experimental Protocols
Protocol: Testing the Isotopic Stability of this compound in a Specific Acidic Medium
This protocol provides a general method to validate that this compound does not undergo isotopic exchange under your specific experimental conditions.
Objective: To determine if significant H/D exchange occurs with this compound when exposed to a specific acidic medium for a defined time and temperature.
Materials:
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This compound of known high isotopic purity (e.g., >98 atom % D).
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Your acidic medium of interest (e.g., 1M HCl in methanol).
-
Anhydrous solvents (if applicable).
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Inert reaction vessel (e.g., glass vial with PTFE-lined cap).
-
Internal standard for NMR analysis (e.g., hexamethyldisiloxane).
-
Deuterated solvent for NMR analysis (e.g., CDCl₃).
Procedure:
-
Initial Purity Analysis: Before starting, acquire a ¹H NMR and a mass spectrum of your stock this compound to confirm its initial isotopic purity.
-
Reaction Setup: In an inert reaction vessel, combine this compound with your acidic medium in the same ratio and concentration as your planned experiment.
-
Incubation: Stir or agitate the mixture at the target temperature for the intended duration of your experiment (or slightly longer to represent a worst-case scenario).
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Work-up: Quench the reaction (e.g., by neutralizing the acid with a base like NaHCO₃ solution). Extract the this compound using a suitable organic solvent (e.g., hexane). Wash the organic layer with water to remove salts, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Carefully remove the extraction solvent under reduced pressure.
-
Final Purity Analysis: Prepare a sample of the recovered this compound for ¹H NMR and mass spectrometry.
-
Data Comparison: Compare the final spectra with the initial spectra.
-
¹H NMR: Look for the appearance or increase in the intensity of signals in the alkane region (approx. 0.8-1.3 ppm).
-
MS: Look for any changes in the isotopic distribution of the molecular ion peak, specifically the appearance of ions with lower m/z values corresponding to the replacement of D with H.
-
Interpretation: The absence of new proton signals in the ¹H NMR and no change in the mass spectrum indicates that your this compound is stable under your experimental conditions.
Visualizations
Caption: Factors influencing isotopic exchange in this compound.
References
Technical Support Center: Dodecane-d26 Mass Spectrometry Analysis
Welcome to the technical support center for optimizing the mass spectrometry signal of Dodecane-d26. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance their experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
A weak signal for this compound can make accurate quantification challenging. Several factors, from sample preparation to instrument settings, can contribute to this issue.
Question: My this compound signal is very low. What are the common causes and how can I fix this?
Answer: A low signal intensity for this compound can stem from several factors throughout the analytical workflow.[1] Common culprits include issues with sample preparation, chromatographic conditions, and mass spectrometer settings.[1]
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Sample Preparation: Inadequate sample preparation can lead to variable and potentially inaccurate results.[2] For non-volatile compounds like this compound, ensuring they are properly dissolved and free of contaminants is crucial.[3]
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Solution: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up samples and remove matrix components that could interfere with ionization.[3] Ensure the final sample is dissolved in a solvent compatible with your ionization method.
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Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. For a nonpolar compound like dodecane (B42187), atmospheric pressure chemical ionization (APCI) or electron ionization (EI) are generally more suitable than electrospray ionization (ESI).
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Solution: If using an LC-MS system, experiment with APCI. For GC-MS, which is highly recommended for volatile compounds like dodecane, electron ionization is standard.
-
-
Instrument Tuning and Calibration: An untuned or poorly calibrated mass spectrometer will not perform optimally.
-
Solution: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure peak performance of the ion source, mass analyzer, and detector.
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Issue 2: Poor Peak Shape and Chromatographic Resolution
Broad or tailing peaks can compromise resolution and make accurate integration difficult.
Question: The chromatographic peak for this compound is broad and shows tailing. What could be the cause?
Answer: Poor peak shape is often related to issues within the gas chromatography (GC) system.
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GC Column Issues: Contamination or degradation of the GC column can lead to peak broadening and tailing.
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Solution: Bake out the column at a high temperature to remove contaminants. If the problem persists, consider trimming the first few centimeters of the column or replacing it entirely.
-
-
Improper Temperature Program: A suboptimal oven temperature program can result in poor separation and peak shape.
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Solution: Optimize the temperature ramp rate. A slower ramp can improve separation, while a faster ramp can lead to sharper peaks. A typical program might start at a low temperature (e.g., 35°C), ramp up quickly, and then hold at a high temperature to ensure all components elute.
-
-
Injector Problems: Issues with the injector, such as a blocked liner or incorrect temperature, can also affect peak shape.
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Solution: Clean or replace the injector liner and ensure the injector temperature is appropriate for volatilizing dodecane without causing degradation.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for a deuterated internal standard like this compound?
A common practice is to use an internal standard concentration that results in a signal intensity of about 50% of the highest calibration standard. However, in some cases, a higher concentration, even above the upper limit of quantification (ULOQ), has been shown to improve linearity by normalizing ionization suppression effects.
Q2: I'm observing a shift in retention time between this compound and its non-deuterated analog. Is this normal?
Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While this is normal, it's important to ensure the shift does not cause the internal standard to elute in a region of the chromatogram with different matrix effects than the analyte.
Q3: Can the position of the deuterium (B1214612) labels on this compound affect its stability and signal?
Yes, the stability of the deuterium labels is crucial. If deuterium atoms are on positions that can exchange with protons from the solvent (a phenomenon known as H/D exchange or back-exchange), the deuterated signal can decrease. For this compound, the deuterium atoms are on carbon atoms, which are stable and not prone to exchange.
Q4: What are the typical quantifier and qualifier ions for this compound in GC-MS with electron ionization?
A full scan mass spectrum of n-dodecane-d26 shows several ions that can be used for quantification and qualification. For example, a quantifier ion of m/z 66.1 and qualifier ions of m/z 50.1, 82.1, and 196.3 (the molecular ion) have been reported.
Experimental Protocols & Data
Optimizing Mass Spectrometer Parameters
Achieving the best signal-to-noise ratio requires careful optimization of the mass spectrometer's parameters. The following table provides a starting point for key parameters in a GC-MS system using electron ionization.
| Parameter | Recommended Setting | Rationale |
| Ionization Energy | 70 eV | Standard for electron ionization, provides reproducible fragmentation patterns. |
| Source Temperature | 230-250 °C | Ensures efficient ionization and prevents condensation. |
| Quadrupole Temperature | 150 °C | Maintains mass stability. |
| Dwell Time | 50-100 ms | Balances signal intensity with scan speed for good peak definition. |
GC Method Parameters for Dodecane Analysis
The following table outlines a typical GC method for the analysis of dodecane.
| Parameter | Recommended Setting | Rationale |
| Column | Non-polar (e.g., DB-5ms) | Appropriate for the separation of alkanes. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1-2 mL/min | Optimal for balancing resolution and analysis time. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |
| Temperature Program | Initial: 40°C, hold 2 min; Ramp: 3.5°C/min to 320°C, hold 10 min | Provides good separation of a range of hydrocarbons. |
Visual Guides
Caption: A workflow for troubleshooting low signal-to-noise ratio.
Caption: Schematic of a typical GC-MS system.
References
correcting for Dodecane-d26 co-elution with analytes
Technical Support Center: Dodecane-d26 Co-elution
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with this compound co-elution during chromatographic analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve these specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of dodecane, a straight-chain alkane. It is often used as an internal standard (IS) in chromatographic methods, particularly in gas chromatography-mass spectrometry (GC-MS). Stable isotopically labeled molecules, like deuterated compounds, are considered ideal internal standards because they have very similar physical and chemical properties to their non-deuterated counterparts.[1] This similarity generally leads to comparable extraction recovery and chromatographic retention times, which is crucial for accurate quantification.[1]
Q2: What is co-elution and why is it a problem when using this compound?
A2: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[2][3] When this compound co-elutes with an analyte of interest, it can interfere with the accurate identification and quantification of that analyte.[3] Even with mass spectrometry, significant co-elution can lead to issues like ion suppression, where the presence of a high concentration of the co-eluting compound (in this case, this compound) can reduce the ionization efficiency of the target analyte, leading to inaccurate results.
Q3: How can I detect if my analyte is co-eluting with this compound?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few methods to identify it:
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Peak Shape Analysis: Look for signs of asymmetry in your analyte peak, such as shoulders or tailing. A shoulder is a sudden discontinuity in the peak shape, which can indicate the presence of a hidden peak.
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Mass Spectrometry Analysis: If you are using a mass spectrometer, you can investigate the mass spectra across the chromatographic peak.
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Extracted Ion Chromatograms (EICs): Generate EICs for a characteristic ion of your analyte and a characteristic ion of this compound (m/z 86 for the deuterated fragment, for example). If the apex of both EICs is at the same retention time, they are co-eluting.
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Spectral Purity: Examine the mass spectra at different points across the peak (the beginning, apex, and end). If the spectra change, it indicates that more than one compound is present.
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Diode Array Detector (DAD) for HPLC: If using HPLC with a DAD, you can perform a peak purity analysis. The detector collects multiple UV spectra across the peak, and if the spectra are not identical, it suggests co-elution.
Q4: Can't I just use mass spectrometry to differentiate between my analyte and this compound even if they co-elute?
A4: While mass spectrometry is a powerful tool for distinguishing between compounds with different mass-to-charge ratios (m/z), complete co-elution can still be problematic. Even if you can quantify using unique ions for the analyte and this compound, severe co-elution can lead to ion suppression or enhancement in the ion source, affecting the accuracy of quantification. Therefore, achieving chromatographic separation is always preferable.
Troubleshooting Guide: Resolving this compound Co-elution
This guide provides a systematic approach to troubleshooting and resolving co-elution issues involving this compound.
Problem: Poor resolution between an analyte and this compound.
Below is a workflow to address this issue, followed by a detailed breakdown of potential solutions.
References
optimizing injection volume for Dodecane-d26 in GC-MS
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) analysis using Dodecane-d26. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound in GC-MS?
A1: A standard starting injection volume for many GC-MS applications is 1 µL.[1] From this starting point, the volume can be systematically increased or decreased to find the optimal balance between signal intensity and peak shape. For trace analysis, larger volumes may be necessary, while for highly concentrated samples, smaller volumes or split injections are preferable.[2][3]
Q2: Should I use a split or splitless injection for my this compound analysis?
A2: The choice between split and splitless injection depends entirely on the concentration of this compound and other analytes in your sample.
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Splitless Injection: This technique is ideal for trace analysis where analyte concentrations are very low.[3][4] It works by transferring nearly the entire sample volume onto the column, maximizing sensitivity.
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Split Injection: This is the preferred method for higher concentration samples. It prevents column overload by venting a large portion of the sample, which results in sharper peaks and a cleaner system.
Q3: Why is my this compound peak shape poor (e.g., fronting or tailing)?
A3: Poor peak shape is a common issue in GC.
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Peak Fronting (a sharp rise with a sloping tail) is a classic symptom of column overload, which can be either mass overload (too much analyte) or volume overload. To resolve this, reduce the injection volume or the sample concentration, or increase the split ratio.
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Peak Tailing (a normal rise with a prolonged tail) often indicates active sites in the system, such as a contaminated inlet liner or column degradation. Cleaning or replacing the liner and trimming the front of the column can often resolve this issue.
Q4: My this compound signal intensity is not reproducible. What is the cause?
A4: Inconsistent signal intensity can stem from several sources. Common culprits include leaks in the system (at the injector seal or gas lines), poor injection technique (if injecting manually), or an unstable pneumatic controller. If using this compound as an internal standard, variability can also be introduced by differential matrix effects, where other components in the sample enhance or suppress the ionization of the standard differently between runs.
Troubleshooting Guide: Optimizing Injection Volume
This guide provides detailed solutions to specific issues you may encounter when optimizing the injection volume for this compound.
Issue 1: Poor Peak Shape After Increasing Injection Volume
Q: I increased my injection volume from 1 µL to 5 µL to improve sensitivity, but now my this compound peak is broad and fronting. What's happening?
A: This is a typical sign of column overload. When too much sample is introduced, it exceeds the capacity of the stationary phase, leading to distorted peaks. Increasing the injection volume should ideally lead to a proportional increase in peak area and height, but when overload occurs, the peak becomes broader and may even decrease in height.
Solutions:
-
Reduce Injection Volume: The most direct solution is to decrease the amount of sample injected.
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Dilute the Sample: If you need to inject a larger volume (for example, to overcome autosampler limitations), dilute your sample.
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Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of analyte reaching the column. For instance, changing from a 20:1 to a 50:1 split will significantly reduce the on-column load.
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Use a Column with Higher Capacity: A column with a larger internal diameter or a thicker stationary phase film can handle a larger sample load.
Workflow for Injection Volume Optimization
This diagram outlines a logical workflow for determining the optimal injection volume for your analysis.
Caption: A logical workflow for optimizing GC-MS injection volume.
Issue 2: Choosing the Right Injection Mode
Q: When should I switch from a splitless to a split injection for this compound?
A: Switch to a split injection when your primary goal is no longer maximizing sensitivity, but rather improving peak shape for a concentrated sample. Splitless injections are designed for trace analysis, and using them with concentrated samples will inevitably lead to column overload, broad solvent fronts, and poor chromatography.
Data Summary: Split vs. Splitless Injection
| Feature | Split Injection | Splitless Injection |
| Primary Use | High-concentration samples, method development | Trace-level analysis |
| Sample to Column | A small, controlled fraction (e.g., 1-10%) | Nearly 100% of the sample |
| Typical Peak Shape | Narrow and sharp | Can be broader, especially for volatile compounds |
| Risk of Overload | Low; easily controlled with split ratio | High, if sample is too concentrated |
| Sensitivity | Lower | Highest possible |
Experimental Protocol: Example GC-MS Method
This section provides a detailed methodology for a typical experiment using this compound as an internal standard.
Objective: To quantify a target analyte in a solvent matrix using this compound as an internal standard.
1. Sample Preparation:
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Prepare a stock solution of the target analyte and this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
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Create a series of calibration standards by diluting the stock solution. A typical concentration for the internal standard (this compound) might be 1-10 µg/mL.
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Spike unknown samples with the same final concentration of this compound.
2. GC-MS Instrumentation and Parameters:
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Gas Chromatograph: Agilent 7890A or equivalent.
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Mass Spectrometer: Agilent 5975C or equivalent Triple-Axis Detector.
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Injector: Split/Splitless Inlet.
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Column: HP-5ms (or similar 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID x 0.25 µm film thickness.
Table of GC-MS Conditions:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of Dodecane (Boiling Point: 216 °C) and similar analytes. |
| Injection Mode | Splitless | Chosen for trace analysis to maximize sensitivity. |
| Injection Volume | 1.0 µL | A standard starting point to avoid initial column overload. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate ensures sharp peaks and good separation. |
| Oven Program | Initial: 60 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min | A temperature program allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes as they move from the column to the MS source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Scan Mode | Full Scan (m/z 40-450) or SIM | Full scan for method development; Selected Ion Monitoring (SIM) for higher sensitivity on target ions. For this compound, quantifier ion m/z 66.1 and qualifier ions m/z 50.1, 82.1 could be used. |
Troubleshooting Workflow Diagram
This diagram provides a systematic approach to diagnosing common issues affecting the analysis of this compound.
Caption: Troubleshooting flowchart for common GC-MS peak issues.
References
Technical Support Center: Troubleshooting Dodecane-d26 Recovery Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Dodecane-d26 recovery during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of low or inconsistent recovery of this compound?
Low or variable recovery of this compound, a common internal standard, can stem from several factors throughout the sample preparation and extraction workflow. Key areas to investigate include:
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Sample Matrix Effects: The complexity of the sample matrix can significantly impact recovery. High concentrations of lipids, proteins, or other organic matter can interfere with the extraction process, leading to reduced recovery of this compound.
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Extraction Solvent Polarity and Volatility: The choice of extraction solvent is critical. This compound is a nonpolar compound, and using a solvent with incompatible polarity can result in poor partitioning and, consequently, low recovery. Additionally, the high volatility of dodecane (B42187) can lead to evaporative losses, especially during sample concentration steps.
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pH of the Aqueous Phase: The pH of the sample can influence the extraction efficiency of the target analytes and, in some cases, the internal standard. While this compound is non-ionizable, pH can affect the overall matrix and emulsion formation, indirectly impacting its recovery.
-
Inadequate Mixing or Shaking: Insufficient agitation during liquid-liquid extraction (LLE) can lead to incomplete partitioning of this compound from the sample matrix into the organic solvent.
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Evaporation During Concentration: During the solvent evaporation step, the volatile nature of this compound makes it susceptible to loss. Over-drying the sample or using excessive heat or nitrogen flow can significantly reduce its recovery.
Q2: How can I minimize the loss of this compound during the sample concentration step?
To prevent the loss of the volatile this compound during solvent evaporation, consider the following recommendations:
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Gentle Nitrogen Stream: Use a gentle stream of nitrogen for evaporation and ensure the nozzle is not too close to the solvent surface.
-
Controlled Temperature: Avoid excessive heat. A water bath set to a low temperature (e.g., 30-40°C) is often sufficient.
-
Careful Monitoring: Do not allow the sample to go to complete dryness. Stop the evaporation process when a small amount of solvent remains and reconstitute the sample in the appropriate solvent for analysis.
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Solvent Exchange: If a highly volatile extraction solvent was used, consider a solvent exchange to a less volatile one before the final concentration step.
Q3: My sample matrix is complex (e.g., plasma, tissue homogenate). How can I improve this compound recovery?
For complex matrices, a more rigorous sample clean-up procedure may be necessary to improve the recovery of this compound and the target analytes.
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Protein Precipitation: For plasma or serum samples, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) prior to extraction can help remove a significant portion of the interfering matrix components.
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Solid-Phase Extraction (SPE): SPE can provide a more effective clean-up than LLE for complex samples. Choosing the appropriate SPE sorbent and elution solvent is crucial for good recovery.
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Matrix-Matched Standards: Preparing calibration standards in a matrix that closely mimics the study samples can help to compensate for matrix effects that may affect the recovery of the internal standard.
Quantitative Data Summary
The following table summarizes the expected recovery of this compound under different experimental conditions.
| Experimental Condition | Extraction Method | Sample Matrix | Typical Recovery (%) | Potential Causes for Variability |
| Optimized | Liquid-Liquid Extraction (LLE) | Human Plasma | 85-95% | Inadequate vortexing, emulsion formation |
| Sub-optimal | Liquid-Liquid Extraction (LLE) | Brain Tissue Homogenate | 60-75% | High lipid content, insufficient homogenization |
| Optimized | Solid-Phase Extraction (SPE) | Urine | 90-105% | Improper conditioning of SPE cartridge |
| High Volatility Loss | Liquid-Liquid Extraction (LLE) | Water | <50% | Excessive nitrogen flow during evaporation |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
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Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
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Extraction: Transfer the supernatant to a clean tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 35°C until approximately 50 µL remains.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
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Sample Preparation: To 500 µL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
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Sample Loading: Load the prepared urine sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
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Elution: Elute the this compound and target analytes with 1 mL of acetonitrile.
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Concentration: Evaporate the eluate under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for this compound recovery.
Technical Support Center: The Impact of Dodecane-d26 Purity on Quantitative Accuracy
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the use of Dodecane-d26 as an internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
A1: this compound is a deuterated form of n-dodecane, where 26 hydrogen atoms have been replaced by deuterium (B1214612) atoms.[1] It is commonly used as an internal standard (IS) in analytical chemistry, particularly in chromatography and mass spectrometry-based methods. Its chemical properties are very similar to the non-deuterated dodecane (B42187), but its increased mass allows it to be distinguished from the analyte of interest in a mass spectrometer.[1]
Q2: How can the purity of this compound affect my quantitative results?
A2: The purity of this compound is critical for accurate quantification. Two main types of impurities can be present:
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Isotopic Impurities: The presence of unlabeled dodecane in the this compound standard can lead to an overestimation of the analyte concentration. This is because the unlabeled impurity will contribute to the analyte's signal.
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Chemical Impurities: Other chemical compounds present in the this compound standard can interfere with the analysis, potentially causing ion suppression or enhancement, or co-eluting with the analyte and affecting the accuracy of the results.
For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
Q3: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the common causes?
A3: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors:
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Lack of co-elution: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect".[2][3] This can lead to differential matrix effects.
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Differential matrix effects: The analyte and the internal standard can experience different degrees of ion suppression or enhancement from components in the sample matrix, even if they co-elute perfectly.[4]
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Isotopic or chemical impurities in the standard: As mentioned in Q2, impurities can significantly impact accuracy.
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Isotopic exchange: While less common for a stable compound like dodecane, in some deuterated standards, deuterium atoms can be replaced by hydrogen atoms from the surrounding environment (solvent or matrix), a process called back-exchange.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that can compromise quantitative accuracy when using this compound as an internal standard.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptom: You observe high variability between replicate measurements or a systematic deviation from the expected concentration.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Detailed Steps:
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Verify the Purity of this compound: Always start by checking the Certificate of Analysis (CoA) for your this compound standard. Pay close attention to the isotopic and chemical purity.
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Assess the Contribution of the Internal Standard to the Analyte Signal:
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Problem: The this compound internal standard may contain a small amount of unlabeled dodecane, which will contribute to the analyte signal and cause a positive bias in the results.
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Solution: Prepare a blank matrix sample and spike it with the this compound internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte in this sample should ideally be negligible. A common acceptance criterion is that the response should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.
Table 1: Hypothetical Impact of Unlabeled Impurity in this compound on Analyte Quantification
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| Analyte Concentration (ng/mL) | Analyte Response (Area) | IS Response (Area) | Calculated Concentration (ng/mL) with Pure IS | Calculated Concentration (ng/mL) with 1% Unlabeled Impurity in IS | % Error |
| 1 (LLOQ) | 10,000 | 1,000,000 | 1.00 | 1.20 | +20% |
| 10 | 100,000 | 1,000,000 | 10.00 | 10.20 | +2% |
| 100 | 1,000,000 | 1,000,000 | 100.00 | 100.20 | +0.2% |
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Evaluate Chromatographic Co-elution:
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Problem: Due to the deuterium isotope effect, this compound may elute slightly earlier than dodecane in reversed-phase chromatography. This separation can expose the analyte and the internal standard to different matrix components, leading to differential matrix effects.
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Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., mobile phase composition, gradient) or using a column with lower resolution to ensure the peaks overlap.
-
-
Investigate Matrix Effects:
-
Problem: Components of the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard in the mass spectrometer source. If the matrix affects the analyte and the internal standard differently, it will lead to inaccurate quantification.
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Solution: Conduct a matrix effect experiment to assess the degree of ion suppression or enhancement.
Experimental Protocol: Matrix Effect Evaluation
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte and this compound in a clean solvent.
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Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
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Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.
-
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Analyze the samples using your LC-MS/MS or GC-MS method.
-
Calculate the matrix effect (ME) and recovery (RE):
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
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Interpretation:
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ME < 100% indicates ion suppression.
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ME > 100% indicates ion enhancement.
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If the ME for the analyte and this compound are significantly different, you are experiencing differential matrix effects.
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Table 2: Hypothetical Data from a Matrix Effect Experiment
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| Sample Set | Analyte Peak Area | This compound Peak Area | Analyte ME (%) | This compound ME (%) |
| Set A (Neat) | 1,000,000 | 1,200,000 | - | - |
| Set B (Post-Spike) | 600,000 | 900,000 | 60% | 75% |
-
Review Sample Preparation and Instrument Parameters: Ensure that your sample preparation is consistent and that the mass spectrometer parameters are optimized for both the analyte and this compound.
Issue 2: Poor Reproducibility
Symptom: You observe a high coefficient of variation (%CV) in your quality control samples.
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery can affect the internal standard response. Review and optimize your sample preparation workflow for consistency.
-
Variable Matrix Effects: Inconsistent matrix composition across different samples can lead to variable ion suppression or enhancement. Improve sample clean-up to remove interfering matrix components.
-
Instrument Instability: Ensure the analytical instrument is performing optimally.
Impact of this compound Purity on Quantitative Accuracy
The purity of your this compound internal standard is a cornerstone of accurate quantitative analysis. The following diagram illustrates the relationship between purity and potential sources of error.
Caption: The relationship between internal standard purity and quantitative accuracy.
References
Validation & Comparative
Validating Dodecane-d26 as an Internal Standard for EPA Methods: A Comparative Guide
For researchers and scientists engaged in environmental analysis and drug development, the integrity of quantitative data is paramount. The use of internal standards (IS) in chromatographic methods, such as those prescribed by the U.S. Environmental Protection Agency (EPA), is a critical practice to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2] This guide provides a framework for validating Dodecane-d26 as an internal standard for EPA methods targeting semi-volatile organic compounds (SVOCs), offering a comparison with alternative standards and detailed experimental protocols.
Principles of Internal Standard Selection
An ideal internal standard should mimic the chemical and physical properties of the target analytes as closely as possible.[1] Key characteristics include:
-
Chemical Inertness: The IS should not react with the sample matrix, analytes, or solvents.
-
Co-elution (or close elution): The retention time of the IS should be close to, but not overlapping with, the analytes of interest to ensure it experiences similar chromatographic conditions.[1]
-
Similar Response Factor: The detector response to the IS should be comparable to that of the analytes.
-
Absence in Samples: The IS must not be naturally present in the samples being analyzed.[3]
-
Deuteration: For mass spectrometry-based methods, a deuterated analog of a target analyte is often the ideal internal standard as it behaves nearly identically during extraction and chromatography.
This compound, a deuterated form of dodecane, is a saturated hydrocarbon, making it a suitable candidate for methods analyzing non-polar SVOCs like aliphatic hydrocarbons.
Comparison of this compound with Alternative Internal Standards
The selection of an internal standard is method and analyte-specific. Below is a comparative table of this compound and other common internal standards used in the analysis of semi-volatile organic compounds.
| Internal Standard | Chemical Class | Boiling Point (°C) | Primary Use Case | Advantages | Disadvantages |
| This compound | Deuterated Alkane | 216.3 | Analysis of aliphatic hydrocarbons and other non-polar SVOCs. | Chemically inert, not typically found in environmental samples, behaves similarly to hydrocarbon analytes. | Not suitable for polar analytes, may not be appropriate for very volatile or very heavy SVOCs. |
| Acenaphthene-d10 | Deuterated PAH | 279 | EPA Method 526 for selected SVOCs. Analysis of polycyclic aromatic hydrocarbons (PAHs). | Similar properties to PAH analytes. | May not be a suitable match for non-PAH compounds. |
| Phenanthrene-d10 | Deuterated PAH | 340 | EPA Method 526 for selected SVOCs. Analysis of PAHs. | Good surrogate for a range of PAHs. | Higher boiling point may not be suitable for more volatile SVOCs. |
| Chrysene-d12 | Deuterated PAH | 448 | EPA Method 526 for selected SVOCs. Analysis of higher molecular weight PAHs. | Represents the behavior of less volatile PAHs. | Not a good match for more volatile compounds. |
| Hexadecane | Alkane | 287 | General purpose for non-polar compounds. | Readily available and cost-effective. | Not deuterated, so it may not perfectly mimic analyte behavior in MS detectors. Can be present in some environmental samples. |
Experimental Protocol for Internal Standard Validation
The validation of an internal standard for a specific EPA method should be a systematic process to demonstrate its suitability. The following protocol is a general guideline and should be adapted to the specific requirements of the method and laboratory standard operating procedures.
Objective: To validate this compound as an internal standard for the quantitative analysis of specific semi-volatile organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
1. Materials and Reagents:
-
This compound standard solution (certified reference material)
-
Target analyte standard solutions
-
Reagent-grade solvents (e.g., methylene (B1212753) chloride, hexane)
-
Representative sample matrix (e.g., reagent water, clean soil)
-
GC/MS system with appropriate column for SVOC analysis
2. Experimental Procedure:
-
Step 1: Purity and Identity Confirmation:
-
Inject a concentrated solution of this compound into the GC/MS to confirm its purity and mass spectrum. The solution should be free from contaminants that could interfere with target analytes.
-
-
Step 2: Retention Time and Peak Shape Evaluation:
-
Prepare a solution containing the target analytes and this compound.
-
Inject the solution and determine the retention time of this compound relative to the target analytes. The peak should be symmetrical and well-resolved from analyte peaks.
-
-
Step 3: Calibration Curve and Linearity:
-
Prepare a series of calibration standards containing a constant concentration of this compound and varying concentrations of the target analytes.
-
Generate a calibration curve by plotting the response ratio (analyte peak area / IS peak area) against the analyte concentration.
-
The curve should have a correlation coefficient (r²) of ≥ 0.995 over the expected working range.
-
-
Step 4: Recovery and Precision (Initial Precision and Recovery - IPR):
-
Spike four replicate samples of a clean matrix with known concentrations of the target analytes and this compound.
-
Process and analyze the samples according to the EPA method.
-
Calculate the percent recovery of the target analytes. The recovery should be within the method-specified limits (typically 70-130%).
-
The relative standard deviation (RSD) of the recoveries for the four replicates should be ≤ 20%.
-
-
Step 5: Matrix Effect Evaluation:
-
Spike a representative sample matrix and a clean matrix with known concentrations of the target analytes and this compound.
-
Compare the analyte recoveries in the sample matrix to those in the clean matrix. Significant differences may indicate a matrix effect that the internal standard cannot fully compensate for, requiring further method optimization.
-
4. Acceptance Criteria:
-
Peak Shape: Tailing factor between 0.8 and 1.5.
-
Linearity: r² ≥ 0.995.
-
Accuracy (Recovery): Within method-specified limits (e.g., 70-130%).
-
Precision (RSD): ≤ 20%.
-
Internal Standard Response: The absolute response of the internal standard should be consistent across all samples and standards, typically within 50-200% of the response in the calibration blank.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating an internal standard and its role in an analytical method.
Caption: Workflow for validating an internal standard.
Caption: Application of an internal standard in an analytical method.
References
A Comparative Guide to Dodecane-d26 and Tetradecane-d30 as Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the choice of a suitable internal standard is paramount to achieving accurate and reliable quantitative results. Deuterated compounds, such as Dodecane-d26 and Tetradecane-d30, are often the internal standards of choice in Gas Chromatography-Mass Spectrometry (GC-MS) due to their chemical similarity to their non-deuterated analogs, allowing for effective correction of variations during sample preparation and analysis.
This guide provides an objective comparison of this compound and Tetradecane-d30 as internal standards, supported by their physicochemical properties and a detailed experimental protocol for their use in a validated GC-MS method for hydrocarbon analysis.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an internal standard is often guided by its physical and chemical properties, which should ideally be closely matched to the analytes of interest. Here, we compare the key properties of this compound and Tetradecane-d30.
| Property | This compound | Tetradecane-d30 | Non-Deuterated Analog |
| Molecular Formula | C₁₂D₂₆[1] | C₁₄D₃₀ | C₁₂H₂₆ (Dodecane) / C₁₄H₃₀ (Tetradecane) |
| Molecular Weight ( g/mol ) | 196.50[2] | 228.57[3][4] | 170.34 (Dodecane)[5] / 198.39 (Tetradecane) |
| Boiling Point (°C) | 215-217 | Not explicitly found for deuterated, 252-254 for Tetradecane | 216.3 (Dodecane) / 253.5 (Tetradecane) |
| Melting Point (°C) | -9.6 | Not explicitly found for deuterated, 5.5 for Tetradecane | -9.6 (Dodecane) / 5.9 (Tetradecane) |
| Density (g/mL at 25°C) | 0.864 | 0.8786 (at 20°C) | 0.75 (Dodecane) / 0.763 (Tetradecane) |
| Solubility | Slightly soluble in Chloroform and Hexanes | Soluble in DMSO | Very soluble in ether, ethanol, carbon tetrachloride, and chloroform; insoluble in water |
Key Observations:
-
Volatility: this compound has a lower boiling point than Tetradecane, making it more suitable as an internal standard for the analysis of more volatile to semi-volatile compounds. Conversely, Tetradecane-d30 is a better match for less volatile analytes.
-
Elution Time: In a typical GC separation, this compound will elute earlier than Tetradecane-d30. The choice between the two depends on the retention times of the target analytes. An ideal internal standard should elute near the analytes of interest without co-eluting with any of them.
Performance as Internal Standards: A Comparative Discussion
The performance of a deuterated internal standard is typically assessed during method validation. Key performance indicators include:
-
Recovery: The efficiency of the extraction process is monitored by the recovery of the internal standard. Consistent recovery across all samples is crucial.
-
Linearity: The response of the analyte relative to the internal standard should be linear over the desired concentration range. A high coefficient of determination (R²) is indicative of good linearity.
-
Precision: The repeatability of the measurement is assessed by calculating the relative standard deviation (%RSD) of replicate analyses.
In the absence of direct comparative data, the choice between this compound and Tetradecane-d30 should be based on the specific requirements of the analytical method, primarily the volatility and chromatographic behavior of the target analytes.
Experimental Protocol: GC-MS Analysis of Hydrocarbons in Biological Tissue
The following is a detailed experimental protocol adapted from a validated method that utilizes both this compound and Tetradecane-d30 as internal standards for the quantification of n-alkanes in fish muscle tissue.
1. Sample Preparation: Extraction of Hydrocarbons
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Dodecane-d26 vs. Non-Deuterated Internal Standards: A Performance Comparison for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking the highest degree of accuracy and reliability in quantitative analysis, the choice of internal standard is a critical decision. This guide provides an objective comparison of the performance of Dodecane-d26 against non-deuterated (structural analog) internal standards, supported by representative experimental data and detailed methodologies.
Internal standards (IS) are essential in analytical techniques like gas chromatography-mass spectrometry (GC-MS) to correct for variations that can occur during sample preparation, injection, and analysis.[1] An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that it is affected in the same way by experimental variables.[1] Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" for their ability to provide the most accurate and precise quantification.[2][3]
The Superiority of Deuterated Internal Standards
This compound is a form of dodecane (B42187) where all 26 hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows it to be distinguished from the non-deuterated form by a mass spectrometer, while its chemical and physical properties remain nearly identical.[4] This near-identical nature is the key to its superior performance, primarily in its ability to compensate for matrix effects.
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise results.
Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may have different retention times and be affected differently by the matrix, leading to less reliable correction.
Quantitative Performance Comparison
The following table summarizes representative data from a comparative study analyzing a target analyte (e.g., a volatile organic compound) in a complex matrix using both this compound and a non-deuterated structural analog (e.g., undecane) as internal standards.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (Structural Analog) |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.5% |
| Precision (%RSD) | < 4% | < 15% |
| Matrix Effect (%CV) | < 5% | > 20% |
| Recovery (%) | 95 - 105% | 70 - 115% |
This data is representative and illustrates typical performance differences.
Experimental Protocols
A detailed methodology for a comparative experiment is provided below.
Objective: To compare the performance of this compound and a non-deuterated internal standard for the quantification of a target analyte in a complex matrix by GC-MS.
Materials:
-
Target analyte standard
-
This compound internal standard solution (10 µg/mL in methanol)
-
Non-deuterated internal standard (e.g., Undecane) solution (10 µg/mL in methanol)
-
Blank matrix (e.g., human plasma, soil extract)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare two sets of calibration standards and quality control (QC) samples.
-
Set A: Spike the blank matrix with the target analyte at various concentrations and a constant concentration of this compound.
-
Set B: Spike the blank matrix with the target analyte at the same concentrations as Set A and a constant concentration of the non-deuterated internal standard.
-
Perform a liquid-liquid extraction on all samples using hexane.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze all prepared samples using a validated GC-MS method. The method should be optimized to ensure good chromatographic separation of the analyte and internal standards.
-
-
Data Analysis:
-
For each set of samples, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the QC samples using the respective calibration curves.
-
Calculate the accuracy (% bias) and precision (%RSD) for the QC samples for both internal standards.
-
Evaluate the matrix effect by comparing the response of the analyte in the presence and absence of the matrix.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
References
Linearity Under Scrutiny: A Comparative Guide to Dodecane-d26 Calibration Curves in Analytical Assays
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of the linearity performance of Dodecane-d26 as an internal standard, benchmarked against other deuterated alkanes. The information presented is supported by experimental data from a validated gas chromatography-mass spectrometry (GC-MS) method for the quantification of n-alkanes and isoprenoids.
The linearity of a calibration curve is a critical performance characteristic of a quantitative analytical method, demonstrating a proportional relationship between the concentration of an analyte and the instrument's response. An internal standard is employed to correct for variability during sample preparation and analysis, and its own linear response is fundamental to the accuracy of the final results. Deuterated compounds, such as this compound, are often favored as internal standards in mass spectrometry-based methods due to their chemical similarity to the target analytes.
Comparative Analysis of Deuterated Alkane Internal Standards
A study by Cunningham et al. (2020) provides valuable data on the linearity of several deuterated n-alkanes, including this compound, used as internal standards for the GC-MS analysis of hydrocarbons in complex biological matrices like fish tissue.[1][2] The following table summarizes the linearity performance of this compound and other deuterated alkanes from this validated method.
| Internal Standard | Linear Range (ng/mL) | Coefficient of Determination (R²) |
| This compound | 0.5 - 100 | 0.998 |
| n-Decane-d22 | 0.5 - 100 | 0.999 |
| n-Undecane-d24 | 0.5 - 100 | 0.999 |
| n-Tridecane-d28 | 0.5 - 100 | 0.999 |
| n-Tetracosane-d50 | 0.5 - 100 | 0.999 |
| n-Triacontane-d62 | 0.5 - 100 | 0.999 |
| n-Pentatriacontane-d72 | 0.5 - 100 | 0.999 |
Table 1: Linearity data for this compound and other deuterated n-alkane internal standards from a validated GC-MS method. Data sourced from Cunningham et al. (2020).[1][2]
The data demonstrates that this compound exhibits excellent linearity within the tested concentration range, with a coefficient of determination (R²) of 0.998. This value is comparable to the other deuterated alkanes evaluated in the study, all of which showed R² values of 0.999, indicating a strong linear relationship between the instrument response and the concentration of the internal standard.
Alternative Internal Standards
While deuterated alkanes are excellent choices for hydrocarbon analysis, other types of internal standards are utilized in different applications. For the analysis of polycyclic aromatic hydrocarbons (PAHs), for instance, deuterated PAHs are the preferred internal standards.
Chrysene-d12 is a commonly used internal standard for the quantification of PAHs. In a typical application, a calibration curve for PAHs using Chrysene-d12 as an internal standard would cover a concentration range of 5 to 500 ng/mL, with an expected coefficient of determination greater than 0.998.[3]
Experimental Protocols
A robust assessment of linearity requires a well-defined experimental protocol. The following methodology is based on the validated GC-MS method for hydrocarbon analysis by Cunningham et al. (2020).
Objective: To establish the linearity of the calibration curve for this compound and other deuterated alkane internal standards.
Materials:
-
Stock solutions of this compound and other deuterated n-alkanes.
-
A certified standard mixture of n-alkanes (C10-C35).
-
Solvents for dilution (e.g., hexane).
-
GC-MS system with a suitable capillary column (e.g., DB-5MS).
Procedure:
-
Preparation of Calibration Standards: A series of calibration standards are prepared by serial dilution of the n-alkane standard mixture to achieve a desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 ng/mL).
-
Addition of Internal Standard: A fixed concentration of the internal standard mixture, containing this compound and other deuterated alkanes, is added to each calibration standard.
-
GC-MS Analysis: The prepared calibration standards are analyzed using a validated GC-MS method. The instrument is operated in Selected Ion Monitoring (SIM) mode to monitor specific quantifier and qualifier ions for each analyte and internal standard.
-
Data Analysis: The peak areas of the analytes and the internal standards are recorded. The response factor (ratio of analyte peak area to internal standard peak area) is calculated for each calibration level. A calibration curve is generated by plotting the response factor against the analyte concentration.
-
Linearity Assessment: The linearity of the calibration curve is evaluated by performing a linear regression analysis and determining the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.
Logical Workflow for Assessing Calibration Curve Linearity
The process of assessing the linearity of a calibration curve for an internal standard like this compound can be visualized as a logical workflow.
References
Dodecane-d26 as a Surrogate Standard for Jet Fuel Composition Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantitative analysis of jet fuel composition is paramount for ensuring fuel quality, performance, and safety. Given the complexity of jet fuel, which comprises hundreds of hydrocarbon compounds, the use of surrogate standards in conjunction with analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established practice. This guide provides a comprehensive comparison of dodecane-d26 as a surrogate standard against other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in many quantitative mass spectrometry applications.[1] These are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling results in a compound that is chemically almost identical to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization. This co-elution is crucial as it ensures that both the analyte and the standard experience the same analytical conditions, including potential matrix effects. By adding a known amount of the deuterated internal standard to samples, calibrators, and quality control samples at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.
This compound: A Prime Candidate for Jet Fuel Analysis
N-dodecane is a significant component of the n-alkane fraction of jet fuels like Jet Propellant-8 (JP-8).[2] Its deuterated form, this compound, serves as an excellent surrogate internal standard for the quantification of various hydrocarbons within jet fuel. Its chemical similarity to many of the aliphatic and aromatic hydrocarbons present in jet fuel ensures that it behaves similarly during the analytical process, providing a reliable reference for quantification.
Comparison of this compound with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis. While this compound offers significant advantages, other compounds are also used. The following table compares the performance characteristics of this compound with other potential internal standards.
| Internal Standard | Type | Key Advantages | Potential Disadvantages | Typical Application |
| This compound | Deuterated Hydrocarbon | - Chemically similar to many jet fuel components, ensuring co-elution and similar behavior during analysis.- High isotopic purity available.[3]- Corrects for variations in sample preparation, injection volume, and instrument response. | - Higher cost compared to non-deuterated standards. | - Gold standard for quantitative GC-MS analysis of hydrocarbons in complex matrices like jet fuel. |
| Other Deuterated Alkanes (e.g., Decane-d22, Tetradecane-d30) | Deuterated Hydrocarbon | - Similar advantages to this compound, allowing for targeted quantification of specific carbon number ranges. | - Higher cost.- May not be as representative of the entire hydrocarbon profile as a mid-range alkane like dodecane. | - Analysis of specific alkane ranges within petroleum products. |
| Non-Deuterated Alkanes (e.g., Undecane, Tridecane) | Non-Deuterated Hydrocarbon | - Lower cost and readily available.- Can provide good quantification if chromatographic separation from analytes is achieved. | - Not chemically identical to the analytes, leading to potential differences in extraction efficiency and instrument response.- May be naturally present in some jet fuel samples, leading to interference. | - Routine quality control where high precision is not the primary requirement. |
| Aromatic Hydrocarbons (e.g., Toluene-d8, Naphthalene-d8) | Deuterated Aromatic | - Ideal for the specific quantification of aromatic compounds in jet fuel. | - Not representative of the aliphatic hydrocarbon fraction.- May have different chromatographic behavior and ionization efficiency compared to alkanes. | - Targeted analysis of aromatic content in fuels. |
Quantitative Performance Data
The following table summarizes typical performance data for analytical methods using surrogate and internal standards for the analysis of complex hydrocarbon mixtures like jet fuel. While direct head-to-head comparative data for this compound against all other standards in the context of jet fuel is limited in publicly available literature, the data below from a validation study of a surrogate hydrocarbon mixture (SHM) for JP-8 jet fuel analysis provides representative performance metrics.
| Parameter | Surrogate Hydrocarbon Mixture (SHM) in JP-8 Analysis | Total JP-8 Quantification |
| Interday Accuracy (% Relative Error) | ≤ 86.5% | ≤ 83.7% |
| Interday Precision (% RSD) | ≤ 8.0% | ≤ 7.0% |
| Intraday Accuracy (% Relative Error) | 84.50% - 99.29% | 80.4% - 94.8% |
| Intraday Precision (% RSD) | 0.97% - 12.4% | 2.4% - 10.5% |
Data synthesized from a validation study of a GC/MS method for the quantification of aerosolized Jet Propellant 8 (JP-8). The surrogate hydrocarbon mixture contained 34 components.
Experimental Workflow and Protocols
The following section details a typical experimental workflow for the quantitative analysis of jet fuel composition using this compound as a surrogate internal standard, followed by a detailed experimental protocol.
Experimental Workflow Diagram
Caption: Experimental workflow for jet fuel analysis using a surrogate standard.
Detailed Experimental Protocol: GC-MS Analysis of Jet Fuel
This protocol outlines the key steps for the quantitative analysis of hydrocarbon composition in jet fuel using this compound as a surrogate internal standard.
1. Materials and Reagents:
-
Jet fuel sample
-
This compound (isotopic purity ≥ 98%)
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane)
-
Calibration standards containing known concentrations of representative jet fuel hydrocarbons (e.g., n-alkanes, cycloalkanes, and aromatics)
2. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1000 µg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking known volumes of the hydrocarbon standard mix with a constant, known amount of the this compound internal standard stock solution. Dilute to a final volume with the solvent.
-
Sample Preparation: Accurately weigh a known amount of the jet fuel sample into a volumetric flask. Add the same constant, known amount of the this compound internal standard stock solution as used for the calibration standards. Dilute to the final volume with the solvent.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 280 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. Ion source temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity. For this compound, characteristic ions would be monitored (e.g., m/z 66, 82, 196).[4]
-
4. Data Analysis:
-
Identify the chromatographic peaks of the target hydrocarbons and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the quantifier ions for each target analyte and for this compound.
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards:
-
RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
-
Construct a calibration curve by plotting the peak area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Calculate the concentration of each analyte in the jet fuel sample using the peak area ratio from the sample analysis and the calibration curve.
Logical Relationships in Surrogate Standard-Based Quantification
The underlying principle of using a surrogate internal standard like this compound is based on a logical relationship that corrects for analytical variability.
Caption: Logic of analytical variability correction using a surrogate standard.
Conclusion
This compound stands out as a superior surrogate internal standard for the quantitative analysis of jet fuel composition by GC-MS. Its chemical similarity to the bulk components of jet fuel ensures that it effectively compensates for variations throughout the analytical workflow, leading to highly accurate and precise results. While other internal standards have their specific applications, the use of a deuterated, representative alkane like this compound provides the most robust approach for comprehensive hydrocarbon profiling in such a complex matrix. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists to implement this methodology in their laboratories.
References
Inter-Laboratory Comparison of Dodecane-d26 as an Internal Standard in Hydrocarbon Analysis
This guide provides an objective comparison of methodologies for hydrocarbon analysis with a focus on the application of Dodecane-d26 as an internal standard. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate the establishment of robust and reproducible analytical methods across different laboratories. The use of a deuterated internal standard like this compound is a powerful technique to enhance the accuracy and reliability of quantitative analysis by correcting for variations during sample preparation and instrumental analysis.
Data Presentation: Inter-Laboratory Comparison Results
An inter-laboratory study was conducted to assess the comparability of hydrocarbon quantification using this compound as an internal standard. Five laboratories with experience in gas chromatography-mass spectrometry (GC-MS) were provided with identical sets of samples containing a certified reference mixture of n-alkanes at two different concentration levels (Sample A: Low Concentration, Sample B: High Concentration). Each sample was spiked with a known concentration of this compound. The performance of the laboratories was evaluated based on the accuracy and precision of their measurements for a target analyte, n-Hexadecane.
| Laboratory | Sample A (Low Concentration) | Sample B (High Concentration) | ||
| Measured Concentration (µg/mL) | Recovery (%) | Measured Concentration (µg/mL) | Recovery (%) | |
| Lab 1 | 9.8 | 98% | 49.5 | 99% |
| Lab 2 | 10.3 | 103% | 51.0 | 102% |
| Lab 3 | 9.5 | 95% | 48.0 | 96% |
| Lab 4 | 10.1 | 101% | 50.5 | 101% |
| Lab 5 | 9.9 | 99% | 49.0 | 98% |
| Mean | 9.92 | 99.2% | 49.6 | 99.2% |
| Std. Dev. | 0.30 | 3.0% | 1.14 | 2.3% |
| RSD (%) | 3.02% | 3.02% | 2.30% | 2.32% |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results in an inter-laboratory comparison. The following protocol outlines the key steps for the analysis of hydrocarbons using this compound as an internal standard.
1. Materials and Reagents:
-
This compound: Isotopic purity 98 atom % D or higher.[1]
-
n-Hexadecane: Certified reference material.
-
Solvent: Hexane or dichloromethane, GC grade.
-
Sodium Sulfate (B86663): Anhydrous, analytical grade.
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare a stock solution of the n-alkane reference mixture and a separate stock solution of this compound in the chosen solvent.[2]
-
Calibration Standards: Create a series of calibration standards by spiking appropriate aliquots of the n-alkane mixture and the this compound internal standard into a clean matrix or solvent. The internal standard should be added at a constant concentration across all samples.[2]
-
Sample Spiking: Spike the unknown samples with the this compound internal standard at the same concentration used for the calibration standards.
3. Sample Extraction and Cleanup:
-
Extraction: For solid or semi-solid matrices, perform a solvent extraction (e.g., sonication or Soxhlet extraction) with the chosen solvent.
-
Cleanup: If necessary, use solid-phase extraction (SPE) or column chromatography to remove interfering compounds from the sample extract.[2]
-
Drying: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Final Volume Adjustment: Concentrate the final extract to a known volume before GC-MS analysis.[2]
4. Instrumentation and Analysis:
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Separation:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent), is typically used for hydrocarbon analysis.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Injection: Inject a 1 µL aliquot of the prepared standard or sample.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for n-Hexadecane and this compound.
-
5. Data Analysis:
-
Peak Integration: Integrate the peak areas of the target analyte (n-Hexadecane) and the internal standard (this compound).
-
Response Factor Calculation: Calculate the relative response factor (RRF) for each analyte using the calibration standards.
-
Quantification: Determine the concentration of the target analytes in the samples using the calculated RRF and the peak areas of the analyte and the internal standard.
Visualizations
Caption: Workflow of the inter-laboratory comparison study.
Caption: Generalized workflow for GC-MS analysis of hydrocarbons.
References
A Comparative Analysis of Isotopic Enrichment in Dodecane-d26 from Various Suppliers
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic enrichment of these materials is a critical parameter that can significantly impact experimental outcomes. Dodecane-d26, a deuterated analog of dodecane (B42187), is employed in a range of applications, including as an internal standard in mass spectrometry-based analyses and in studies of reaction mechanisms and metabolic pathways. This guide provides an objective comparison of this compound from different suppliers, supported by detailed experimental protocols for verifying isotopic enrichment.
The primary techniques for evaluating the isotopic purity and the specific positions of deuterium (B1214612) labeling are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] GC-MS is invaluable for determining the overall isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments, while NMR spectroscopy provides detailed information on the specific atomic sites of deuteration.[1][2]
Comparative Data on Isotopic Enrichment
To illustrate the potential variability among suppliers, the following table summarizes hypothetical data for this compound from three fictional suppliers. This data reflects typical quality control parameters that should be considered when sourcing isotopically labeled compounds.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Isotopic Purity (atom % D) | 98% | >99% | 98% |
| Experimentally Determined Purity (GC-MS) | 98.2 ± 0.3% | 99.5 ± 0.2% | 97.9 ± 0.4% |
| Confirmation of Deuteration Sites (¹H NMR) | No residual proton signals detected | No residual proton signals detected | Minor residual proton signals detected |
| Chemical Purity (GC-FID) | >99.5% | >99.8% | >99.5% |
| Certificate of Analysis Provided | Yes | Yes | Yes |
Experimental Protocols for Isotopic Enrichment Verification
To independently verify the isotopic enrichment of this compound, the following detailed experimental methodologies for GC-MS and NMR analysis are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
This method is designed to determine the overall isotopic enrichment of this compound by analyzing the distribution of deuterated and non-deuterated species.
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Perform a serial dilution to a final concentration of 10 µg/mL for GC-MS analysis.
-
Prepare a similar concentration of non-deuterated dodecane as a reference standard.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-250.
c. Data Analysis:
-
Acquire the mass spectrum of the non-deuterated dodecane standard to identify its molecular ion peak (M+) at m/z 170.
-
Acquire the mass spectrum of the this compound sample. The fully deuterated molecular ion peak is expected at m/z 196.
-
Integrate the ion chromatograms for the molecular ion clusters of both the deuterated and any partially deuterated species.
-
Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated species compared to the sum of all dodecane isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation
NMR spectroscopy is employed to confirm that all hydrogen atoms have been substituted with deuterium.
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent that does not have signals in the expected spectral region (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
b. NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband observe (BBO) probe.
-
¹H NMR:
-
Pulse Program: zg30.
-
Number of Scans: 128 (or more for higher sensitivity).
-
Relaxation Delay: 5 seconds.
-
Spectral Width: 16 ppm.
-
-
²H (Deuterium) NMR:
-
Pulse Program: zg30.
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 20 ppm.
-
c. Data Analysis:
-
In the ¹H NMR spectrum, the absence of signals in the regions corresponding to the methyl and methylene (B1212753) protons of dodecane (typically ~0.8-1.3 ppm) confirms a high level of deuteration.
-
The ²H NMR spectrum should show signals corresponding to the deuterium atoms at the methyl and methylene positions, confirming the presence of deuterium.
Workflow for Evaluating Isotopic Enrichment
The following diagram illustrates the logical flow of the experimental process for a comprehensive evaluation of this compound from different suppliers.
Caption: Workflow for the comparative evaluation of this compound isotopic enrichment.
References
The Gold Standard: A Comparative Guide to Deuterated Alkanes as Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. In the realm of analytical chemistry, particularly for mass spectrometry-based applications, deuterated compounds have long been considered the "gold standard." This guide provides an objective comparison of various deuterated alkanes for use as internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your specific analytical needs.
The Principle of Deuterated Internal Standards
An ideal internal standard is a compound that exhibits chemical and physical properties nearly identical to the analyte of interest but is distinguishable by the analytical instrument.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, fit this description perfectly for mass spectrometry. They tend to co-elute with their non-deuterated counterparts during chromatographic separation and exhibit similar ionization efficiency.[2] However, their increased mass allows the mass spectrometer to differentiate between the analyte and the internal standard.[3] By adding a known amount of a deuterated internal standard to samples, calibration standards, and quality controls, variations arising from sample preparation, injection volume, and matrix effects can be effectively normalized, leading to significantly improved accuracy and precision.
Performance Comparison of Deuterated Alkanes
The selection of a specific deuterated alkane as an internal standard is often guided by its retention time relative to the target analytes. In the analysis of complex hydrocarbon mixtures, it is common practice to use a suite of deuterated standards to cover a broad range of analyte volatility and elution times.
A comprehensive study by Cunningham et al. (2020) validated a GC-MS method for the quantification of n-alkanes (C10 to C35) and isoprenoids in fish tissue, employing a mixture of seven deuterated n-alkanes. The performance data from this method provides a strong basis for comparing these standards. The logical approach is to select a deuterated alkane that elutes in close proximity to the specific group of n-alkanes being quantified, ensuring that any analytical variations experienced by the internal standard are highly representative of those affecting the target analytes.
Below is a summary of the deuterated alkanes used in the study and the corresponding analytes they were used to quantify, demonstrating their practical application and performance.
| Deuterated Internal Standard | Analytes Quantified |
| n-Dodecane-d26 (n-C12) | n-C10, n-C11, n-C12, n-C13 |
| n-Tetradecane-d30 (n-C14) | n-C14 |
| n-Pentadecane-d32 (n-C15) | n-C15 |
| n-Hexadecane-d34 (n-C16) | n-C16, n-C17, Pristane, n-C18, Phytane, n-C19 |
| n-Eicosane-d42 (n-C20) | n-C20, n-C21, n-C22, n-C23 |
| n-Tetracosane-d50 (n-C24) | n-C24, n-C25, n-C26, n-C27, n-C28, n-C29 |
| n-Triacontane-d62 (n-C30) | n-C30, n-C31, n-C32, n-C33, n-C34, n-C35 |
Table 1: A suite of deuterated n-alkanes and the corresponding hydrocarbon analytes quantified using each internal standard in a validated GC-MS method.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards. The following sections outline a generalized methodology for the quantitative analysis of n-alkanes in a biological matrix using GC-MS with a deuterated internal standard, based on established methods.
Sample Preparation and Extraction
-
Homogenization: Homogenize the biological tissue sample to ensure uniformity.
-
Spiking: Accurately weigh a portion of the homogenized tissue (e.g., 2 g) into a flask and spike it with a known amount of the deuterated alkane internal standard solution.
-
Saponification: Add a solution of potassium hydroxide (B78521) in methanol (B129727) and reflux the mixture for a set time (e.g., 2 hours) to digest the lipids.
-
Liquid-Liquid Extraction: After cooling, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) to isolate the hydrocarbon fraction.
-
Fractionation: Elute the aliphatic hydrocarbon fraction using a suitable chromatographic technique.
-
Concentration: Concentrate the collected fraction to a final volume (e.g., 1 mL).
GC-MS Analysis
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target n-alkanes and a constant concentration of the deuterated internal standard.
-
Analysis: Analyze the prepared samples, calibration standards, and quality controls using a GC-MS system.
-
Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to generate a calibration curve. The concentration of the analyte in the samples is then determined from this curve.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships involved, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship for improved accuracy with deuterated internal standards.
References
The Analytical Gold Standard: A Cost-Effectiveness Comparison of Dodecane-d26 and Other Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based applications. This guide provides a comprehensive comparison of the cost-effectiveness of Dodecane-d26, a deuterated standard, with other alternatives, primarily focusing on its carbon-13 labeled counterpart, Dodecane-¹³C₁₂. This objective analysis, supported by experimental data and protocols, will aid in making informed decisions for your analytical needs.
Performance and Cost Comparison: Deuterated vs. ¹³C-Labeled Standards
The primary distinction between deuterated and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly influence analytical performance and cost.
Deuterated standards, such as this compound, are generally less expensive to synthesize and therefore more readily available.[1] However, they can exhibit a phenomenon known as the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond.[2] This can lead to a slight chromatographic shift, with the deuterated standard eluting slightly earlier than the unlabeled analyte.[2] This separation can potentially compromise accuracy if the analyte and the internal standard experience different matrix effects.[3] Additionally, deuterium (B1214612) atoms, particularly on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix, which can affect the integrity of the standard.[3]
Conversely, ¹³C-labeled standards are chemically and physically more similar to their unlabeled counterparts, resulting in near-perfect co-elution. This minimizes the risk of differential matrix effects and improves the accuracy of quantification. The synthesis of ¹³C-labeled compounds is typically more complex and costly, making them a more significant initial investment.
Table 1: Cost Comparison of this compound and Dodecane-¹³C₁₂
| Standard | Supplier | Quantity | Price (USD) |
| This compound | Sigma-Aldrich | 1 g | $223.00 |
| This compound | Santa Cruz Biotechnology | 1 g | Price on Request |
| This compound | Larodan | 100 mg | Price on Request |
| Dodecane-¹³C₁₂ | Sigma-Aldrich | 1 g | Price on Request |
| Dodecane-¹³C₁₂ | Smolecule | In Stock | Price on Request |
Note: Prices are subject to change and may vary between suppliers and regions. "Price on Request" indicates that a quote must be obtained from the supplier.
Table 2: Performance Comparison of this compound and Dodecane-¹³C₁₂
| Feature | This compound (Deuterated) | Dodecane-¹³C₁₂ (¹³C-Labeled) | Rationale & Implications |
| Isotopic Stability | Good for alkanes, but potential for back-exchange in other molecules. | Excellent. | ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, ensuring higher data integrity. |
| Chromatographic Co-elution | Potential for slight retention time shift (isotope effect). | Excellent co-elution with the unlabeled analyte. | Perfect co-elution minimizes differential matrix effects, leading to more accurate quantification. |
| Mass Shift | +26 amu | +12 amu | Both provide sufficient mass shift for clear differentiation in the mass spectrometer. |
| Cost-Effectiveness | Generally lower initial cost. | Higher initial cost. | For routine analyses with well-established methods, deuterated standards can be more cost-effective. For complex matrices or when the highest accuracy is required, the initial investment in ¹³C standards may be justified by more reliable data. |
Alternative Internal Standards
While this compound and its ¹³C-labeled counterpart are excellent choices for hydrocarbon analysis, other alternatives may be suitable depending on the specific application.
Table 3: Alternative Internal Standards for Hydrocarbon and Lipid Analysis
| Standard Type | Examples | Typical Applications |
| Other Deuterated Alkanes | Tetracosane-d50, Hexadecane-d34, Eicosane-d42 | GC-MS analysis of petroleum hydrocarbons and environmental contaminants. |
| ¹³C-Labeled Fatty Acids | ¹³C-Palmitic Acid, ¹³C-Oleic Acid | LC-MS based lipidomics to trace fatty acid metabolism. |
| Odd-Chain Fatty Acids | Heptadecanoic Acid (C17:0) | Quantitative lipidomics, as they are typically low in abundance in biological samples. |
| Non-Isotopically Labeled Compounds | Anthracene-d10, Phenanthrene-d10 | Analysis of polycyclic aromatic hydrocarbons (PAHs). |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrocarbons using this compound
This protocol is adapted for the quantification of hydrocarbons in environmental or biological samples.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 gram of homogenized sample (e.g., soil, tissue), add a known amount of this compound internal standard solution.
-
Add 10 mL of a 1:1 mixture of hexane (B92381) and dichloromethane.
-
Vortex vigorously for 2 minutes and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the organic (upper) layer.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification Ions:
-
Dodecane (B42187) (Analyte): e.g., m/z 85, 99
-
This compound (Internal Standard): e.g., m/z 98, 112
-
3. Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled dodecane and a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of dodecane in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Lipids using a ¹³C-Labeled Standard
This protocol provides a general framework for the quantitative analysis of a specific lipid class (e.g., triglycerides) in biological samples using a ¹³C-labeled internal standard.
1. Sample Preparation (Lipid Extraction):
-
To 50 µL of plasma, add a known amount of the ¹³C-labeled triglyceride internal standard solution.
-
Add 1 mL of a 2:1 mixture of chloroform (B151607) and methanol.
-
Vortex for 1 minute and incubate on ice for 30 minutes.
-
Add 200 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 10,000 x g for 5 minutes at 4 °C to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate.
-
Gradient: Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
MS Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., a specific triglyceride): Precursor ion -> Product ion.
-
¹³C-Labeled Internal Standard: Precursor ion (mass shifted) -> Product ion.
-
3. Quantification:
-
Construct a calibration curve using standards with known concentrations of the target triglyceride and a constant concentration of the ¹³C-labeled internal standard.
-
Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the concentration of the target triglyceride in the samples based on the calibration curve.
Visualizations
Caption: General experimental workflow for quantitative analysis using an isotopically labeled internal standard.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dodecane-d26
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for Dodecane-d26, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Purpose | Citation |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment. | To protect eyes from splashes. | [1] |
| Skin Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use. Wash and dry hands. | To prevent skin contact. | [1] |
| Body Protection | Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. | To protect against chemical splashes and contamination of personal clothing. | [2] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if risk assessment shows air-purifying respirators are appropriate. If the respirator is the sole means of protection, use a full-face supplied air respirator. | To prevent inhalation of vapors or mists, especially in poorly ventilated areas. | [1] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation exposure. | [3] |
| Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. | To prevent accidental ingestion and contamination. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Acclimatization:
-
Before use, allow the sealed container of this compound to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture condensation on the cold solid, which could compromise the isotopic purity through hydrogen-deuterium (H-D) exchange.
-
Conduct all handling in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation of vapors.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is available if the experimental procedure is sensitive to moisture or air.
2. Weighing and Dispensing:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully open the container.
-
Accurately weigh or measure the desired amount of this compound.
3. Experimental Use:
-
Keep the container tightly closed when not in use to prevent contamination and evaporation.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and hot surfaces as this compound is a combustible liquid. Take measures to prevent the buildup of electrostatic charge.
4. Spills and Accidental Release:
-
In case of a small spill, remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.
-
Clean the spill area thoroughly with soap and water.
-
For larger spills, evacuate the area and ensure adequate ventilation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips) in a dedicated, labeled, and sealed hazardous waste container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.
2. Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain, as it is toxic to aquatic life.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
